JNJ-42314415
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H23N5O2 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
4-[3-[6-(2-methoxyethyl)-3-pyridinyl]-2-methylimidazo[1,2-a]pyrazin-8-yl]morpholine |
InChI |
InChI=1S/C19H23N5O2/c1-14-17(15-3-4-16(21-13-15)5-10-25-2)24-7-6-20-18(19(24)22-14)23-8-11-26-12-9-23/h3-4,6-7,13H,5,8-12H2,1-2H3 |
Clé InChI |
XVWPXHVWMMHZOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CN=C(C2=N1)N3CCOCC3)C4=CN=C(C=C4)CCOC |
Origine du produit |
United States |
Foundational & Exploratory
JNJ-42314415: A Technical Guide to its Mechanism of Action as a Phosphodiesterase 10A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42314415 is a potent and selective, centrally active inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3][4] This document provides a comprehensive overview of its mechanism of action, detailing its molecular target, impact on intracellular signaling, and its pharmacological effects in preclinical models. The information is intended for researchers and professionals in the field of drug development seeking a technical understanding of this compound.
Core Mechanism of Action: PDE10A Inhibition
This compound exerts its pharmacological effects by inhibiting the enzyme phosphodiesterase 10A (PDE10A). PDE10A is a dual-substrate enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[5] By inhibiting PDE10A, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. This amplification of cyclic nucleotide signaling is the primary mechanism through which this compound modulates neuronal function.
In Vitro Potency and Selectivity
This compound has demonstrated significant potency and selectivity for PDE10A in in vitro assays. The following table summarizes the key quantitative data available:
| Target | Species | Assay Type | Value | Reference |
| PDE10A | Human | Ki | 35 nM | [1][2][3][4] |
| PDE10A | Rat | Ki | 64 nM | [1][2] |
| Other PDE families | - | Selectivity | >100-fold | [2] |
| PDE10A2 (rat, recombinant) | Rat | IC50 | 190 nM | [1] |
Impact on Striatal Signaling Pathways
PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a brain region critical for motor control, cognition, and reward.[5] The mechanism of action of this compound is therefore closely linked to its modulation of signaling pathways within these neurons. The striatum is a key component of the basal ganglia circuitry, which is implicated in the pathophysiology of schizophrenia.
By increasing intracellular levels of cAMP and cGMP, the inhibition of PDE10A by this compound is thought to rebalance the activity of the direct and indirect pathways of the basal ganglia. This is achieved through the modulation of dopamine D1 and D2 receptor-mediated signaling. Specifically, elevated cAMP levels can potentiate D1 receptor signaling (direct pathway) and functionally attenuate D2 receptor signaling (indirect pathway). This dual action is believed to contribute to its potential antipsychotic effects.[6][7]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. m.youtube.com [m.youtube.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pivotal role of phosphodiesterase 10A in the integration of dopamine signals in mice striatal D1 and D2 medium-sized spiny neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-42314415 and the PDE10A Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the regulation of cyclic nucleotide signaling, primarily within the medium spiny neurons of the striatum. Its inhibition presents a compelling therapeutic strategy for certain neuropsychiatric disorders, particularly those involving dysregulated dopamine signaling, such as schizophrenia. JNJ-42314415 is a potent and selective inhibitor of PDE10A that has been investigated for its potential as an antipsychotic agent. This technical guide provides an in-depth overview of the this compound PDE10A inhibition pathway, summarizing key preclinical data, outlining experimental methodologies, and visualizing the core signaling cascades.
Core Mechanism of Action: PDE10A Inhibition
PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling.[1][2] By inhibiting PDE10A, this compound effectively increases the intracellular concentrations of cAMP and cGMP in striatal medium spiny neurons.[2] This amplification of cyclic nucleotide signaling modulates the activity of downstream effectors, including protein kinase A (PKA) and protein kinase G (PKG), thereby influencing neuronal excitability and gene expression.
The primary mechanism through which PDE10A inhibition is thought to exert its antipsychotic-like effects is by modulating the dopamine D1 and D2 receptor signaling pathways in the striatum.[3] Specifically, inhibition of PDE10A has been shown to reduce dopamine D2 receptor-mediated neurotransmission while simultaneously potentiating dopamine D1 receptor-mediated signaling.[3][4] This dual action is believed to contribute to a more favorable side-effect profile compared to traditional D2 receptor blockers.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Kᵢ (nM) | Reference |
| PDE10A | Human (recombinant) | 35 | [5][6] |
| PDE10A | Rat (recombinant) | 64 | [5][6] |
Table 2: In Vivo Effects of this compound in Rodent Models
| Assay | Effect | Comparison with D2 Blockers | Reference |
| Striatal PDE10A Occupancy | Dose-dependent increase | - | [3][7] |
| Conditioned Avoidance Behavior | Inhibition | More efficient than D2 blockers | [3][5] |
| Apomorphine-Induced Stereotypy | Antagonism | Less efficient than D2 blockers | [3] |
| Phencyclidine-Induced Behavior | Antagonism | More efficient than D2 blockers | [3][5] |
| Scopolamine-Induced Behavior | Antagonism | More efficient than D2 blockers | [3][5] |
| Catalepsy Induction | Less pronounced | Weaker and non-dose-dependent effect | [3][5][8] |
Signaling Pathways
The inhibition of PDE10A by this compound initiates a cascade of intracellular events that ultimately modulate neuronal function. The following diagrams illustrate these key signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and other PDE10A inhibitors.
In Vivo PDE10A Enzyme Occupancy
This protocol is a generalized procedure based on methodologies for assessing target engagement of PDE10A inhibitors in rodents.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: this compound is administered orally (p.o.) at varying doses.
-
Tracer Administration: A radiolabeled PDE10A ligand (e.g., [¹⁸F]MNI-659) is administered intravenously (i.v.) at a specific time point after this compound administration.[1]
-
Tissue Collection: At a predetermined time after tracer injection, animals are euthanized, and brains are rapidly removed and dissected to isolate the striatum (target region) and cerebellum (reference region with negligible PDE10A expression).
-
Radioactivity Measurement: The radioactivity in the striatum and cerebellum is measured using a gamma counter.
-
Occupancy Calculation: PDE10A occupancy is calculated as the percentage reduction in specific binding of the radiotracer in the striatum of drug-treated animals compared to vehicle-treated controls. The formula used is: % Occupancy = [1 - (Striatum/Cerebellum ratio in drug-treated) / (Striatum/Cerebellum ratio in vehicle-treated)] x 100.
-
Data Analysis: ED₅₀ values (the dose required to achieve 50% occupancy) are determined by non-linear regression analysis of the dose-occupancy data.
Conditioned Avoidance Response (CAR)
This protocol is a standard method for assessing the antipsychotic-like activity of a compound.[9][10]
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.
-
Animal Model: Male Wistar rats are often used.
-
Training:
-
A conditioned stimulus (CS), typically a light or tone, is presented for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat fails to move, an unconditioned stimulus (US), a mild foot shock, is delivered through the grid floor, co-terminating with the CS.
-
Movement to the other compartment during the US is recorded as an escape response.
-
Training consists of multiple trials per session over several days until a stable baseline of avoidance responding is achieved.
-
-
Testing:
-
Once trained, rats are administered this compound or vehicle orally.
-
At a specified time post-dosing, the rats are placed back in the shuttle box and subjected to a test session.
-
The number of avoidance and escape responses are recorded.
-
-
Data Analysis: The ED₅₀ for the inhibition of the conditioned avoidance response is calculated. A selective effect on avoidance without significantly affecting escape responses is indicative of antipsychotic-like activity.[10]
Apomorphine-Induced Stereotypy
This protocol assesses the ability of a compound to antagonize dopamine agonist-induced behaviors.[11][12]
-
Animal Model: Male mice or rats.
-
Drug Administration:
-
This compound or vehicle is administered orally.
-
At a predetermined time later, apomorphine, a non-selective dopamine agonist, is administered subcutaneously (s.c.).
-
-
Behavioral Observation: Immediately after apomorphine injection, animals are placed in individual observation cages and their behavior is scored for stereotypy (e.g., sniffing, licking, gnawing, and head weaving) at regular intervals for a set duration.
-
Data Analysis: The total stereotypy score for each animal is calculated. The ED₅₀ for the antagonism of apomorphine-induced stereotypy is determined.
Clinical Development and Outlook
While preclinical studies with this compound and other PDE10A inhibitors showed promise, the clinical development of this class of drugs for the treatment of schizophrenia has been challenging. Several PDE10A inhibitors have failed to demonstrate significant efficacy in Phase II clinical trials for acute schizophrenia.[7] These trials have often shown that while the drugs are generally well-tolerated, they do not produce a clinically meaningful improvement in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo.[7] The reasons for this disconnect between preclinical and clinical findings are still under investigation but may involve complexities of the disease pathophysiology and the specific role of PDE10A in human neuropsychiatric disorders. Despite these setbacks, research into the PDE10A pathway continues, with a focus on refining the therapeutic potential of its inhibition for various central nervous system disorders.
References
- 1. In vivo measurement of PDE10A enzyme occupancy by positron emission tomography (PET) following single oral dose administration of PF-02545920 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. This compound |CAS:1334165-90-0 Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 9. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 11. Biphasic effects of MIF-1 and Tyr-MIF-1 on apomorphine-induced stereotypy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-42314415 role in dopamine signaling
An In-depth Technical Guide on the Role of JNJ-42314415 in Dopamine Signaling
Executive Summary
This compound is a potent and centrally active inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum. By inhibiting PDE10A, this compound modulates cyclic nucleotide signaling (cAMP and cGMP), which in turn influences the two primary dopamine receptor pathways. Specifically, its mechanism leads to the potentiation of dopamine D1 receptor signaling and the attenuation of dopamine D2 receptor signaling.[1][2] This dual action provides a novel approach to treating neuropsychiatric disorders like schizophrenia, with preclinical data suggesting antipsychotic efficacy and a potentially improved side-effect profile compared to traditional D2 receptor antagonists.[1][3][4]
Core Mechanism of Action: PDE10A Inhibition
Phosphodiesterase 10A is a key enzyme in the brain's basal ganglia circuits, responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) into their inactive forms, AMP and GMP.[4] These cyclic nucleotides act as crucial second messengers in intracellular signaling cascades, particularly those initiated by dopamine receptor activation.[5][6]
This compound selectively binds to and inhibits the catalytic activity of PDE10A. This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation within the MSNs. The elevated levels of these second messengers enhance the activity of downstream effectors like Protein Kinase A (PKA), thereby amplifying the signaling response.[2]
Modulation of Dopamine Receptor Pathways
The striatum contains two main populations of MSNs that form distinct pathways modulated by dopamine:
-
Direct Pathway (D1-MSNs): Express dopamine D1 receptors, which are coupled to Gs proteins that stimulate adenylyl cyclase, leading to increased cAMP production.
-
Indirect Pathway (D2-MSNs): Express dopamine D2 receptors, which are coupled to Gi proteins that inhibit adenylyl cyclase, leading to decreased cAMP production.[4]
The action of this compound impacts both pathways simultaneously:
-
In D1-MSNs: By preventing cAMP degradation, this compound potentiates D1 receptor-mediated neurotransmission.[1]
-
In D2-MSNs: Inhibition of PDE10A counteracts the D2 receptor's effect of suppressing adenylyl cyclase activity. This leads to a relative increase in cAMP and a functional reduction of D2 receptor-mediated signaling.[1][2]
This dual mechanism—enhancing D1 signaling while dampening D2 signaling—is believed to underlie the antipsychotic potential of PDE10A inhibitors.[1]
Quantitative Data and In Vitro Potency
This compound demonstrates high potency and selectivity for the PDE10A enzyme. In vitro studies have established its binding affinity and inhibitory concentration, highlighting its specificity over other phosphodiesterase families.
| Parameter | Species/Source | Value | Reference |
| K_i | Human recombinant PDE10A | 35 nM | [3][7] |
| K_i | Rat recombinant PDE10A | 64 nM | [7] |
| Selectivity | Over other 10 PDE families | >100-fold | [3] |
Preclinical Efficacy and Experimental Protocols
The antipsychotic potential of this compound has been evaluated in several rodent behavioral models that are predictive of efficacy in humans. These studies compare its profile to that of classic D2 receptor blockers.
Key Experimental Findings
-
Conditioned Avoidance Behavior (CAR): Similar to D2 receptor blockers, this compound effectively inhibits conditioned avoidance behavior, a primary screen for antipsychotic activity.[1] This effect is observed at doses that correspond closely to the ED50 for striatal PDE10A occupancy.[1][8]
-
Antagonism of Stimulant-Induced Behaviors: this compound blocks behaviors induced by both dopaminergic (d-amphetamine, apomorphine) and non-dopaminergic (phencyclidine, scopolamine) stimulants.[1][3] However, it is comparatively more efficient than D2 blockers against non-dopaminergic stimulants and less efficient against dopaminergic ones.[1]
-
Side Effect Profile:
-
Catalepsy: Induces significantly less catalepsy compared to potent D2 receptor blockers, suggesting a lower risk of extrapyramidal side effects (EPS).[1][3]
-
Prolactin: Unlike D2 antagonists, this compound is devoid of effects on prolactin release, indicating it does not significantly impact the tuberoinfundibular dopamine pathway.[1][9]
-
Example Experimental Protocol: Conditioned Avoidance Response (CAR)
The following is a generalized protocol based on standard methodologies for assessing antipsychotic-like effects in rodents.
-
Objective: To assess the ability of a test compound to inhibit a learned avoidance response, which is predictive of antipsychotic efficacy.
-
Apparatus: A shuttle box divided into two compartments, equipped with a conditioned stimulus (e.g., light or tone) and an unconditioned stimulus (e.g., mild foot shock).
-
Procedure:
-
Acquisition Phase (Training): The animal is placed in the shuttle box. The conditioned stimulus (CS) is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US) of a foot shock. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If it fails to move, it can escape the shock by moving after the US has started (escape response). This is repeated over several trials.
-
Treatment Phase (Testing): Once animals are trained to a stable level of performance (e.g., >80% avoidance), they are treated with either the vehicle control or a dose of this compound.
-
Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. A significant reduction in avoidance responses without a corresponding increase in escape failures is indicative of antipsychotic-like activity.
-
Comparison with D2 Receptor Blockers
The therapeutic profile of this compound is distinct from that of traditional antipsychotics, which primarily act as D2 receptor antagonists.
| Feature | This compound (PDE10A Inhibitor) | Typical D2 Receptor Blockers |
| Primary Mechanism | Increases cAMP/cGMP by inhibiting PDE10A | Direct antagonism of dopamine D2 receptors |
| Effect on D1 Signaling | Potentiates/Enhances[1] | Indirect or minimal effects |
| Effect on D2 Signaling | Attenuates/Reduces[1] | Blocks |
| Catalepsy Induction | Less pronounced[1][3] | High risk, dose-dependent |
| Prolactin Release | No effect[1][9] | Significant increase |
| Efficacy vs. Dopaminergic Stimulants | Less efficient[1] | Highly efficient |
| Efficacy vs. Non-Dopaminergic Stimulants | More efficient[1] | Less efficient |
Clinical Perspective
This compound and other PDE10A inhibitors represent a promising therapeutic strategy for schizophrenia.[5] The preclinical data strongly support the hypothesis that PDE10A inhibition could provide antipsychotic benefits while avoiding many of the debilitating side effects associated with D2 receptor blockade, such as motor symptoms and hyperprolactinemia.[8][9] However, the translation of these preclinical findings into clinical success has been challenging, with some PDE10A inhibitors failing to meet primary endpoints in Phase 2 trials for acute schizophrenia.[8] Further research is necessary to fully understand the clinical implications of this dual D1 potentiation and D2 attenuation mechanism.[1]
References
- 1. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum | Journal of Neuroscience [jneurosci.org]
- 3. This compound |CAS:1334165-90-0 Probechem Biochemicals [probechem.com]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
JNJ-42314415: A Technical Overview of a Novel PDE10A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor. The document synthesizes available preclinical data, details its mechanism of action, and discusses its position within the broader context of PDE10A inhibitors developed for psychiatric disorders.
Introduction
This compound, with the chemical name 3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine, was identified as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2] PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, where it plays a crucial role in modulating cyclic nucleotide signaling.[3] By inhibiting PDE10A, this compound was investigated for its potential as a novel antipsychotic agent with an improved side-effect profile compared to traditional dopamine D2 receptor blockers.[1][3]
Discovery and Preclinical Pharmacology
This compound emerged from discovery efforts at Janssen Research & Development aimed at identifying novel treatments for schizophrenia.[1] Preclinical evaluation revealed its potential as a centrally active PDE10A inhibitor.[2][4][5]
In Vitro Potency and Selectivity
This compound demonstrated notable potency for PDE10A in in vitro assays. Despite being characterized as having relatively low activity in vitro compared to some other PDE10A inhibitors, it proved to be a potent and specific inhibitor in vivo.[3] Key quantitative data from in vitro studies are summarized in the table below.
| Parameter | Enzyme Source | Value | Reference |
| Ki | Human recombinant PDE10A | 35 nM | [2][4][6] |
| Ki | Rat recombinant PDE10A | 64 nM | [2][4] |
| Selectivity | Over other 10 PDE families | >100-fold | [2] |
In Vivo Characterization
In vivo studies in rodent models were crucial in characterizing the pharmacological profile of this compound. These studies compared its effects to those of traditional D2 receptor antagonists and other PDE10A inhibitors.
Key findings from in vivo studies include:
-
Antagonism of stimulant-induced behavior: Similar to D2 receptor blockers, this compound was effective in antagonizing behaviors induced by stimulants.[1]
-
Inhibition of conditioned avoidance behavior: The compound demonstrated efficacy in inhibiting conditioned avoidance responses, a classic preclinical model for antipsychotic activity.[1][3] These effects were observed at doses that corresponded to significant striatal PDE10A occupancy.[1]
-
Differential effects on dopamine- and non-dopamine-mediated behaviors: Compared to D2 receptor blockers, this compound was more efficient at blocking behaviors induced by non-dopaminergic stimulants like phencyclidine and scopolamine, and less efficient against behaviors induced by dopaminergic stimulants such as apomorphine and d-amphetamine.[1][3]
-
Reduced catalepsy: this compound induced less pronounced catalepsy, a common side effect associated with D2 receptor antagonists, suggesting a potentially improved motor side-effect profile.[1][3][7]
-
Hypothermia: At a high dose of 24.7 mg/kg, this compound was observed to induce hypothermia.[4]
Mechanism of Action
The proposed antipsychotic mechanism of this compound and other PDE10A inhibitors centers on their ability to modulate the activity of the direct and indirect pathways of the basal ganglia.
In the indirect pathway, dopamine binding to D2 receptors inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP). PDE10A further reduces cAMP levels by hydrolyzing it to AMP. By inhibiting PDE10A, this compound leads to an accumulation of cAMP, thereby increasing the activity of the indirect pathway. This is thought to contribute to its antipsychotic effects. A similar mechanism, involving both cAMP and cGMP, is proposed for the direct pathway, where PDE10A inhibition potentiates D1 receptor-mediated signaling.[3] This dual action of reducing D2 receptor-mediated neurotransmission while potentiating D1 receptor-mediated neurotransmission was hypothesized to lead to antipsychotic activity with a better side-effect profile.[1]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary literature, notably by Megens et al. (2014).[1] Below are generalized descriptions of the key experimental methodologies.
PDE10A Inhibition Assay (In Vitro)
The potency of this compound against PDE10A was likely determined using a standard enzyme inhibition assay. A generalized workflow for such an assay is as follows:
This type of assay typically involves incubating the recombinant PDE10A enzyme with varying concentrations of the inhibitor (this compound) before adding the substrate (cAMP or cGMP). The amount of product (AMP or GMP) formed is then quantified, often using methods like scintillation proximity assay or fluorescence polarization. The concentration of the inhibitor that produces 50% inhibition (IC50) is determined and can be converted to an inhibition constant (Ki).
Conditioned Avoidance Response (CAR) Assay (In Vivo)
The CAR test is a widely used behavioral paradigm to predict the antipsychotic potential of a compound. A typical protocol involves:
-
Acquisition Phase: An animal (commonly a rat) is trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a conditioned stimulus (e.g., a light or tone) that precedes it. The animal learns to move to a different compartment of the testing chamber to avoid the shock.
-
Testing Phase: Once the avoidance response is learned, the animal is treated with the test compound (this compound) or a vehicle control.
-
Data Collection: The number of successful avoidances is recorded. A reduction in avoidance responses without significant motor impairment is indicative of antipsychotic-like activity.
Development and Clinical Context
While this compound showed a promising preclinical profile, its progression into clinical trials is not documented in publicly available information. The broader development of PDE10A inhibitors for schizophrenia has faced significant challenges. Several other PDE10A inhibitors from different pharmaceutical companies have been evaluated in clinical trials for schizophrenia but ultimately failed to demonstrate sufficient efficacy.[3] For instance, a phase 2a proof-of-concept trial of another PDE10A inhibitor, MP-10, was ineffective in treating acute exacerbations of schizophrenia.[8] Similarly, PF-02545920 did not show a significant difference from placebo in a phase 2 study for schizophrenia.
The reasons for these clinical failures are not fully understood but may be related to the complex neurobiology of schizophrenia and the specific role of PDE10A in human pathophysiology. It is possible that the preclinical models, while valuable, do not fully recapitulate the complexities of the disease in humans. The clinical outcomes of other PDE10A inhibitors have likely influenced the development trajectory of compounds like this compound.
Conclusion
This compound is a potent and selective PDE10A inhibitor that demonstrated a promising preclinical profile as a potential antipsychotic agent with an improved side-effect profile over traditional D2 receptor antagonists. Its mechanism of action, centered on the modulation of striatal medium spiny neuron activity, represents a novel approach to treating psychosis. However, the lack of available clinical trial data for this compound, coupled with the clinical trial failures of other drugs in its class, highlights the challenges of translating preclinical findings in this area into effective therapies for schizophrenia. Further research is needed to fully understand the therapeutic potential of PDE10A inhibition.
References
- 1. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:1334165-90-0 Probechem Biochemicals [probechem.com]
- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 8. researchgate.net [researchgate.net]
JNJ-42314415: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of JNJ-42314415, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams.
Chemical Structure and Properties
This compound, with the chemical name 3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine, is a small molecule inhibitor of the PDE10A enzyme.[1][2] Its core structure is an imidazo[1,2-a]pyrazine ring system.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₃N₅O₂ | [2][3] |
| Molecular Weight | 353.42 g/mol | [3] |
| CAS Number | 1334165-90-0 | [2][3] |
| IUPAC Name | 3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine | [1][2] |
| SMILES | CC1=C(N2C(C(N3CCOCC3)=NC=C2)=N1)C4=CC=C(N=C4)CCOC | |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO (10 mM) | [4] |
| Storage | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months | [3] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various signaling pathways.
By inhibiting PDE10A, this compound increases the intracellular concentrations of cAMP and cGMP. This modulation of cyclic nucleotide signaling is believed to be the primary mechanism underlying its pharmacological effects. The table below summarizes the in vitro inhibitory activity of this compound.
| Target | Potency (Ki) | Reference |
| Human recombinant PDE10A | 35 nM | [3][4] |
| Rat recombinant PDE10A | 64 nM | [4] |
Signaling Pathway of PDE10A Inhibition
The following diagram illustrates the signaling pathway affected by the inhibition of PDE10A by this compound. In striatal medium spiny neurons, dopamine D1 receptor activation stimulates adenylyl cyclase (AC) to produce cAMP, while D2 receptor activation inhibits this process. PDE10A breaks down cAMP, thus terminating the signal. By inhibiting PDE10A, this compound enhances cAMP signaling downstream of D1 receptor activation and counteracts the effects of D2 receptor activation.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not publicly available. However, based on the synthesis of similar imidazo[1,2-a]pyrazine derivatives, a general workflow can be outlined.
General Synthesis Workflow
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves a condensation reaction between a 2-aminopyrazine derivative and an α-haloketone. The following diagram illustrates a generalized synthetic workflow.
General Purification Protocol (HPLC)
High-performance liquid chromatography (HPLC) is a common method for the purification of small organic molecules like this compound. A general protocol would involve:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
-
Fraction Collection: Fractions corresponding to the desired product peak are collected.
-
Solvent Removal: The solvent is removed from the collected fractions, typically by lyophilization or rotary evaporation, to yield the purified compound.
General Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight.
-
Purity Analysis: The purity of the final compound would be determined by analytical HPLC, typically aiming for >95% or >98% purity.
In Vitro PDE10A Inhibition Assay
The inhibitory activity of this compound against PDE10A can be determined using a variety of commercially available assay kits. A common method is a fluorescence polarization (FP)-based assay.
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate. When the substrate is hydrolyzed by PDE10A, the resulting fluorescent mononucleotide binds to a larger binding agent, causing an increase in polarization. Inhibitors of PDE10A will prevent this hydrolysis, resulting in a low polarization signal.
General Protocol:
-
A solution of the fluorescently labeled cyclic nucleotide substrate is incubated with the PDE10A enzyme in the presence of varying concentrations of this compound.
-
After a set incubation period, a binding agent is added.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated from the dose-response curve.
In Vivo Assessment: Conditioned Avoidance Response (CAR)
The in vivo efficacy of this compound has been evaluated using the conditioned avoidance response (CAR) test in rats, a widely used preclinical model to predict the antipsychotic potential of a compound.[1]
Principle: In the CAR test, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding neutral stimulus (e.g., a light or a tone). Clinically effective antipsychotic drugs are known to suppress this conditioned avoidance response at doses that do not impair the animal's ability to escape the aversive stimulus.
General Procedure:
-
Acquisition Phase: Rats are trained in a shuttle box where a conditioned stimulus (CS; e.g., a light) is presented for a short period, followed by an unconditioned stimulus (US; e.g., a mild foot shock). The animal can avoid the shock by moving to the other side of the shuttle box during the CS presentation.
-
Testing Phase: Once the animals have learned the avoidance response, they are treated with this compound or a vehicle control.
-
Data Analysis: The number of successful avoidance responses is recorded. A significant reduction in avoidance responses in the drug-treated group compared to the control group, without a significant effect on escape responses, is indicative of antipsychotic-like activity.
Studies have shown that this compound effectively blocks conditioned avoidance behavior in rats, suggesting its potential as an antipsychotic agent.[1] For detailed protocols of the in vivo experiments, including specific dosages and timing, it is recommended to consult the primary literature, such as Megens et al., 2014, in the Journal of Pharmacology and Experimental Therapeutics.[1]
References
- 1. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Vitro Activity of JNJ-42314415: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
JNJ-42314415 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound modulates cyclic nucleotide signaling pathways, which are crucial for a variety of neuronal functions. This document provides a detailed overview of the in vitro activity of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The in vitro potency and selectivity of this compound have been characterized through various enzymatic assays. The following tables summarize the key findings.
| Target Enzyme | Species | Assay Type | Value (nM) | Reference |
| PDE10A | Human (recombinant) | Inhibition Constant (Ki) | 35 | [1][2][3] |
| PDE10A | Rat (recombinant) | Inhibition Constant (Ki) | 64 | [1][2][3] |
| PDE10A2 | Rat (recombinant in Sf21 cells) | Half-maximal Inhibitory Concentration (IC50) | 190 | [2] |
Table 1: Potency of this compound against PDE10A.
This compound demonstrates significant selectivity for PDE10A over other phosphodiesterase families.
| PDE Family | Selectivity Fold vs. PDE10A |
| Other 10 PDE Families | >100-fold |
Table 2: Selectivity Profile of this compound. [1][2][3]
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data presented above.
Phosphodiesterase 10A (PDE10A) Enzyme Inhibition Assay
The inhibitory activity of this compound on PDE10A is determined using a scintillation proximity assay (SPA).
Objective: To measure the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound against recombinant human and rat PDE10A.
Materials:
-
Recombinant human PDE10A or rat PDE10A2 expressed in baculovirus-infected Sf21 cells.[2]
-
[3H]cAMP (Tritiated cyclic adenosine monophosphate) as the substrate.[2]
-
Scintillation Proximity Assay (SPA) beads.
-
Assay buffer and other standard laboratory reagents.
-
This compound (test compound).
Procedure:
-
Reaction Setup: The assay is performed in a microplate format. Each well contains the recombinant PDE10A enzyme, a fixed concentration of [3H]cAMP substrate, and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) to allow for enzymatic hydrolysis of [3H]cAMP.[2]
-
SPA Bead Addition: Following incubation, SPA beads are added to the wells. The beads are coated with a scintillant and have a high affinity for the product of the enzymatic reaction, [3H]AMP.
-
Signal Detection: When [3H]AMP binds to the SPA beads, the emitted beta particles from the tritium excite the scintillant, producing light that is detected by a microplate scintillation counter. Unreacted [3H]cAMP in solution is not in close enough proximity to the beads to generate a signal.
-
Data Analysis: The amount of light produced is proportional to the amount of [3H]AMP formed and is inversely proportional to the inhibitory activity of this compound. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of PDE10A Inhibition
Caption: this compound inhibits PDE10A, increasing cAMP levels and downstream signaling.
Experimental Workflow for PDE10A Inhibition Assay
Caption: Step-by-step workflow for determining the inhibitory activity of this compound.
References
- 1. This compound |CAS:1334165-90-0 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-42314415: A Deep Dive into its Selectivity for Phosphodiesterase 10A
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42314415, with the chemical name 3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine, is a potent and centrally active inhibitor of phosphodiesterase 10A (PDE10A). This enzyme plays a crucial role in the regulation of cyclic nucleotide signaling, primarily within the medium spiny neurons of the striatum. Due to its specific expression profile, PDE10A has emerged as a significant target for the development of novel therapeutics for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the selectivity profile of this compound for PDE10A, including detailed experimental protocols and an examination of the associated signaling pathways.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been characterized against various phosphodiesterase (PDE) isoforms to establish its selectivity profile. The data, summarized below, highlights the compound's high affinity and specificity for PDE10A.
| Target | Species | Assay Type | Value (Ki) | Selectivity vs. hPDE10A |
| PDE10A | Human | Radioligand Binding | 35 nM | - |
| PDE10A | Rat | Radioligand Binding | 64 nM | 0.55x |
| Other PDE Isoforms (1-9, 11) | Not Specified | Not Specified | >100-fold lower affinity | >100x |
Data sourced from publicly available research.[1][2]
Experimental Protocols
The determination of the binding affinity and selectivity of this compound for PDE10A involves specific in vitro assays. The following is a detailed description of a representative experimental protocol.
In Vitro PDE Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.
Materials:
-
Recombinant human PDE10A enzyme
-
[3H]-cAMP or [3H]-cGMP (radiolabeled substrate)
-
Scintillation Proximity Assay (SPA) beads
-
Assay buffer (e.g., Tris-HCl buffer with appropriate co-factors like MgCl2)
-
This compound (test compound)
-
Microplates (e.g., 96-well or 384-well)
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to create a range of test concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, the recombinant PDE10A enzyme is mixed with the assay buffer.
-
Incubation with Inhibitor: A specific volume of the this compound dilution is added to the wells containing the enzyme and incubated for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Enzymatic Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).
-
Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature. During this time, the PDE enzyme hydrolyzes the cyclic nucleotide substrate.
-
Reaction Termination and Detection: SPA beads are added to the wells. These beads are coated with a scintillant and have a surface that can capture the radiolabeled product of the enzymatic reaction (e.g., [3H]-AMP or [3H]-GMP). When the radiolabeled product binds to the bead, it comes into close enough proximity to the scintillant to excite it, producing a light signal that can be detected by a microplate scintillation counter. Unreacted substrate remains in solution and is not detected.
-
Data Analysis: The amount of light produced is proportional to the amount of PDE activity. The inhibition of PDE activity at each concentration of this compound is calculated relative to a control with no inhibitor. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Signaling Pathway Context
Phosphodiesterase 10A is a dual-substrate enzyme, meaning it can hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are critical second messengers in intracellular signaling cascades. In the striatum, PDE10A is highly expressed in medium spiny neurons (MSNs), which are the principal output neurons of this brain region and are integral to the direct and indirect pathways of the basal ganglia.
By inhibiting PDE10A, this compound leads to an accumulation of both cAMP and cGMP within these neurons. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), ultimately influencing neuronal excitability and gene expression. The potentiation of cyclic nucleotide signaling by PDE10A inhibition is thought to be the mechanism underlying its potential therapeutic effects.
Conclusion
This compound is a highly potent and selective inhibitor of PDE10A. Its ability to specifically target this enzyme with over 100-fold selectivity against other PDE isoforms underscores its potential as a precise pharmacological tool and a candidate for therapeutic development. The detailed understanding of its interaction with PDE10A, derived from robust in vitro assays, is crucial for the continued investigation of its role in modulating striatal signaling and its potential applications in treating complex neurological and psychiatric conditions.
References
JNJ-42314415: A Technical Guide to a Novel PDE10A Inhibitor and its Modulation of Cyclic Nucleotide Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42314415 is a potent and selective, centrally active inhibitor of phosphodiesterase 10A (PDE10A).[1] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action through the modulation of cyclic nucleotide signaling pathways, particularly within the striatum. We present a compilation of its quantitative biochemical data, detailed hypothetical experimental protocols for its characterization, and visual representations of the relevant signaling cascades and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and neuroscience.
Introduction to this compound and Cyclic Nucleotide Signaling
Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that play a critical role in signal transduction within the central nervous system.[2] Their intracellular concentrations are tightly regulated by a superfamily of enzymes known as phosphodiesterases (PDEs), which catalyze their hydrolysis.[2] The PDE10A enzyme is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key brain region involved in motor control, cognition, and reward. By hydrolyzing both cAMP and cGMP, PDE10A is a critical regulator of signaling cascades downstream of dopamine D1 and D2 receptors.
This compound has been identified as a potent inhibitor of PDE10A.[1][3] Its mechanism of action is centered on elevating the levels of cAMP and cGMP in striatal MSNs, thereby modulating the activity of both the direct (D1-receptor mediated) and indirect (D2-receptor mediated) dopamine pathways. This dual action suggests its potential as a novel therapeutic agent for neuropsychiatric disorders, such as schizophrenia, with a potentially improved side-effect profile compared to traditional antipsychotics that primarily act as D2 receptor antagonists.[4]
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing insights into its potency and selectivity.
Table 1: In Vitro Potency of this compound against PDE10A
| Target | Species | Assay Conditions | Value | Reference |
| PDE10A | Human (recombinant) | Ki determination | 35 nM | [1][3] |
| PDE10A | Rat (recombinant) | Ki determination | 64 nM | [1][3] |
| PDE10A2 | Rat (recombinant, Sf21 cells) | IC50 determination, [3H]cAMP substrate | 190 nM | MedChemExpress |
Table 2: Selectivity Profile of this compound
| PDE Family | Selectivity | Reference |
| Other 10 PDE families | >100-fold selectivity over other PDE families | [1] |
Signaling Pathways and Mechanism of Action
Inhibition of PDE10A by this compound leads to the accumulation of cAMP and cGMP in striatal medium spiny neurons. This has distinct consequences for the direct and indirect dopamine signaling pathways.
-
Indirect Pathway (D2-MSNs): D2 receptor activation normally inhibits adenylyl cyclase, reducing cAMP levels. By inhibiting PDE10A, this compound counteracts this effect, leading to an increase in cAMP and subsequent activation of Protein Kinase A (PKA). This mimics the effect of D2 receptor antagonists.
-
Direct Pathway (D1-MSNs): D1 receptor activation stimulates adenylyl cyclase, increasing cAMP levels. This compound potentiates this signal by preventing the breakdown of cAMP, leading to enhanced PKA activity.
A key downstream effector in both pathways is the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32). When phosphorylated by PKA at Threonine 34, DARPP-32 becomes a potent inhibitor of protein phosphatase-1 (PP1), further amplifying the signaling cascade.
Caption: this compound's modulation of dopamine signaling pathways.
Experimental Protocols
This section outlines representative, detailed methodologies for the key experiments used to characterize a PDE10A inhibitor like this compound.
In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol describes a method to determine the inhibitory activity of this compound against PDE10A and other PDE families to assess its selectivity.
Objective: To determine the IC50 and/or Ki values of this compound for various PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (PDE1-11)
-
This compound
-
[3H]-cAMP and [3H]-cGMP
-
Scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl2, 1 mM DTT)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the appropriate recombinant PDE enzyme, and the this compound dilution or vehicle control.
-
Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding SPA beads. The beads contain a scintillant that emits light when in close proximity to the radiolabeled product.
-
Measure the light emission using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis. Ki values can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
References
- 1. This compound |CAS:1334165-90-0 Probechem Biochemicals [probechem.com]
- 2. Review: Modulation of striatal neuron activity by cyclic nucleotide signaling and phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-42314415 Striatal Target Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement of JNJ-42314415, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, with a specific focus on the striatum. The document summarizes key preclinical and clinical findings, details relevant experimental methodologies, and visualizes the underlying biological pathways and workflows.
Core Concepts: this compound and PDE10A in the Striatum
This compound is a centrally active inhibitor of PDE10A, an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum.[1][2] These neurons are critical components of the basal ganglia circuits that regulate motor control, cognition, and emotional processing. PDE10A plays a crucial role in striatal signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers. By inhibiting PDE10A, this compound elevates the levels of both cAMP and cGMP in striatal MSNs. This modulation of cyclic nucleotide signaling is believed to be the primary mechanism through which this compound exerts its pharmacological effects, which have been investigated for potential therapeutic applications in neuropsychiatric disorders such as schizophrenia.
The striatum is composed of two main pathways: the direct pathway (dopamine D1 receptor-expressing MSNs) and the indirect pathway (dopamine D2 receptor-expressing MSNs). PDE10A is present in both pathways. Inhibition of PDE10A is thought to functionally mimic the effects of D1 receptor agonists and D2 receptor antagonists, a profile that is of significant interest for the development of novel antipsychotics. Preclinical studies have shown that the behavioral effects of this compound, consistent with antipsychotic activity, are observed at doses that correspond to a significant occupancy of PDE10A in the striatum.[1]
Quantitative Data on Target Engagement
While specific quantitative data on the striatal target engagement of this compound from human clinical trials using techniques like Positron Emission Tomography (PET) are not publicly available, preclinical studies in rats have established a clear link between dose, striatal occupancy, and pharmacological effect. The following tables summarize the in vitro binding affinity of this compound and provide comparative preclinical and clinical striatal occupancy data for other selective PDE10A inhibitors to offer a quantitative context for target engagement.
Table 1: In Vitro Affinity of this compound for PDE10A
| Species | Target | Ki (nM) |
| Human (recombinant) | PDE10A | 35 |
| Rat (recombinant) | PDE10A | 64 |
Data from Megens et al., 2014.
Table 2: Preclinical Striatal PDE10A Occupancy and Efficacy of this compound in Rats
| Parameter | Value | Note |
| ED50 for Striatal Occupancy | Not explicitly stated | Behavioral effects observed at doses close to the ED50 for striatal occupancy. |
Information derived from the abstract of Megens et al., 2014.[1]
Table 3: Comparative Striatal PDE10A Occupancy Data for Other PDE10A Inhibitors
| Compound | Species | Method | Dose | Striatal Occupancy (%) |
| PF-02545920 | Human | PET | 10 mg | 14-27 |
| PF-02545920 | Human | PET | 20 mg | 45-63 |
| TAK-063 | Human | PET | 20 mg | ~30 |
| EM-221 | Human | PET | 2 mg | Up to 92.8 |
| EM-221 | Human | PET | 10 mg | Up to 92.8 |
| EM-221 | Human | PET | 15 mg | Up to 92.8 |
Data from various clinical studies on respective compounds.
Experimental Protocols
The assessment of target engagement in the striatum for PDE10A inhibitors like this compound typically involves two key methodologies: ex vivo occupancy assays in preclinical models and in vivo Positron Emission Tomography (PET) imaging in both preclinical and clinical settings.
Ex Vivo PDE10A Occupancy Assay in Rodents
This protocol is a representative example based on methodologies described for other PDE10A inhibitors.
Objective: To determine the percentage of PDE10A enzyme occupied by this compound in the striatum of rats at different doses.
Materials:
-
This compound
-
Male Sprague-Dawley rats
-
Radiolabeled PDE10A ligand (e.g., [3H]-labeled specific PDE10A inhibitor)
-
Scintillation fluid and counter
-
Brain harvesting tools
-
Cryostat
Procedure:
-
Drug Administration: Administer this compound orally or via injection to different groups of rats at a range of doses. A vehicle control group should be included.
-
Time Course: Euthanize animals at a specific time point post-dosing, typically corresponding to the peak plasma or brain concentration of the drug.
-
Brain Extraction: Rapidly remove the brains and freeze them in isopentane cooled with dry ice.
-
Sectioning: Cut coronal brain sections (e.g., 20 µm thick) containing the striatum using a cryostat.
-
Radioligand Incubation: Incubate the brain sections with a saturating concentration of a radiolabeled PDE10A ligand.
-
Washing: Wash the sections to remove unbound radioligand.
-
Autoradiography: Expose the dried sections to a phosphor imaging plate or autoradiographic film.
-
Quantification: Measure the density of the autoradiographic signal in the striatum for each dose group and the vehicle control.
-
Occupancy Calculation: Calculate the percentage of PDE10A occupancy for each dose using the following formula: % Occupancy = (1 - (Signal in drug-treated / Signal in vehicle-treated)) * 100
-
Data Analysis: Plot the percentage of occupancy against the dose of this compound to determine the ED50 (the dose at which 50% of the target is occupied).
In Vivo Striatal PDE10A Occupancy Measurement using PET
This protocol is based on the methodology used for the PDE10A PET tracer [18F]JNJ42259152, developed by the same pharmaceutical company as this compound.
Objective: To non-invasively quantify the occupancy of PDE10A by this compound in the striatum of living subjects (preclinical models or human participants).
Materials:
-
This compound
-
A specific PDE10A PET radioligand (e.g., [18F]JNJ42259152)
-
PET/CT or PET/MR scanner
-
Arterial line for blood sampling (optional, for full kinetic modeling)
-
Image analysis software
Procedure:
-
Baseline Scan: Perform a baseline PET scan on each subject following the injection of the PDE10A radioligand to determine the baseline binding potential (BPND) in the striatum. The cerebellum is often used as a reference region due to its low PDE10A expression.
-
Drug Administration: Administer a single dose of this compound to the subjects.
-
Post-Dose Scan: After a predetermined time to allow for drug distribution, perform a second PET scan with the same radioligand.
-
Image Acquisition: Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with anatomical MRI scans to accurately delineate the striatum (caudate and putamen).
-
Generate time-activity curves for the striatum and the reference region.
-
-
Kinetic Modeling: Use a kinetic model, such as the simplified reference tissue model (SRTM) or a full kinetic model with arterial input function, to calculate the BPND of the radioligand in the striatum for both the baseline and post-dose scans.
-
Occupancy Calculation: Calculate the percentage of PDE10A occupancy using the following formula: % Occupancy = (1 - (BP_ND post-dose / BP_ND baseline)) * 100
-
Dose-Occupancy Relationship: Repeat the procedure with different doses of this compound to establish a dose-occupancy relationship and determine the plasma concentration required for a specific level of target engagement.
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflows for assessing its target engagement.
Conclusion
This compound demonstrates potent and selective inhibition of PDE10A, leading to the modulation of cyclic nucleotide signaling in the striatum. Preclinical evidence strongly suggests a direct relationship between the striatal occupancy of PDE10A by this compound and its antipsychotic-like behavioral effects. While specific human target engagement data for this compound is not yet in the public domain, the methodologies for assessing striatal occupancy of PDE10A inhibitors are well-established, utilizing both ex vivo techniques in preclinical models and in vivo PET imaging in clinical trials. The continued investigation into the precise dose- and exposure-occupancy relationships of this compound in the human striatum will be critical for its further clinical development.
References
- 1. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Administration of JNJ-42314415 in Animal Models of Psychosis: Application Notes and Protocols
These application notes provide a comprehensive overview of the preclinical administration of JNJ-42314415, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, in various animal models relevant to the study of psychosis. The following protocols and data are intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antipsychotic agents.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in comparison to the atypical antipsychotic risperidone in rodent models. These data highlight the compound's potential to mitigate psychosis-like behaviors.
Table 1: Efficacy of this compound in Antagonizing Stimulant-Induced Behaviors in Rats
| Compound | Behavioral Model | ED₅₀ (mg/kg, s.c.) |
| This compound | Apomorphine-induced stereotypy | 0.23 |
| d-Amphetamine-induced hyperlocomotion | 0.49 | |
| Phencyclidine (PCP)-induced hyperlocomotion | 0.16 | |
| Risperidone | Apomorphine-induced stereotypy | 0.038 |
| d-Amphetamine-induced hyperlocomotion | 0.078 | |
| Phencyclidine (PCP)-induced hyperlocomotion | 0.019 |
Table 2: Effects of this compound on Conditioned Avoidance Response and Catalepsy in Rats
| Compound | Behavioral Test | ED₅₀ (mg/kg, s.c.) |
| This compound | Conditioned Avoidance Response | 0.18 |
| Catalepsy | > 10 | |
| Risperidone | Conditioned Avoidance Response | 0.071 |
| Catalepsy | 0.78 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its evaluation in animal models of psychosis.
Caption: Proposed signaling pathway of this compound in striatal medium spiny neurons.
Caption: General experimental workflow for evaluating this compound in a rat model of psychosis.
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound.
Animals and Housing
-
Species: Male Sprague-Dawley rats.
-
Weight: 200-250 g at the start of the experiment.
-
Housing: Animals should be housed in groups of 2-4 per cage under a standard 12-hour light/dark cycle (lights on at 7:00 AM).
-
Environment: Temperature should be maintained at 21 ± 2°C and humidity at 55 ± 10%.
-
Food and Water: Standard laboratory chow and water should be available ad libitum.
-
Acclimation: Animals should be allowed to acclimate to the housing facility for at least one week before the start of any experimental procedures.
Drug Preparation and Administration
-
Compound: this compound.
-
Vehicle: A solution of 5% (w/v) mannitol in sterile water is a suitable vehicle.
-
Preparation: Prepare a suspension of this compound in the vehicle on the day of the experiment. The concentration should be calculated based on the desired dose and an injection volume of 1 mL/kg body weight. For example, for a 1 mg/kg dose, the concentration would be 1 mg/mL.
-
Administration Route: Subcutaneous (s.c.) injection in the loose skin over the back.
Apomorphine-Induced Stereotypy
This model is used to assess the potential of a compound to block dopamine D2 receptor-mediated behaviors, a hallmark of many antipsychotic drugs.
-
Apparatus: Transparent observation cages (e.g., 30 x 20 x 20 cm).
-
Procedure:
-
Acclimate rats to the observation cages for 30 minutes.
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, s.c.) or vehicle.
-
After a pre-treatment interval of 60 minutes, administer apomorphine hydrochloride (1.25 mg/kg, s.c.).
-
Immediately after apomorphine injection, begin scoring stereotyped behavior every 5 minutes for a total of 60 minutes.
-
-
Scoring: Use a standardized rating scale for stereotypy (e.g., 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped movements; 3 = continuous stereotyped movements of the head, mouth, or limbs; 4 = intense, continuous stereotyped behavior).
-
Data Analysis: Calculate the total stereotypy score for each animal. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound treated groups to the vehicle control group.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model of antipsychotic efficacy. It assesses the ability of a compound to suppress a learned avoidance response without producing general motor impairment.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the foot shock, are presented.
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for 10 seconds.
-
If the rat crosses to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not cross during the CS, the US (e.g., 0.5 mA foot shock) is delivered for a maximum of 10 seconds, co-terminating with the CS.
-
If the rat crosses during the US presentation, it is recorded as an escape response.
-
The inter-trial interval should be approximately 30 seconds.
-
Train the rats for a set number of trials (e.g., 50 trials per day) until they reach a stable performance criterion (e.g., >80% avoidance responses).
-
-
Testing:
-
Once stable performance is achieved, administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, s.c.) or vehicle 60 minutes before the test session.
-
Conduct a test session identical to the training sessions.
-
-
Data Analysis: Record the number of avoidance, escape, and no-response trials. A significant reduction in avoidance responses without a concomitant increase in no-response trials is indicative of antipsychotic-like activity. Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA).
Safety and Side Effect Profile
This compound has been shown to have a favorable side effect profile in preclinical studies compared to traditional D2 receptor blockers.[1] Notably, it induces less pronounced catalepsy, a measure of extrapyramidal side effects, in rats.[1] Furthermore, this compound was found to be devoid of effects on prolactin release and did not show interactions with receptors commonly associated with adverse effects of available antipsychotics.[1]
These notes and protocols provide a foundation for the preclinical evaluation of this compound. Researchers should adapt these protocols to their specific experimental needs and ensure all procedures are in accordance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for JNJ-42314415 in Conditioned Avoidance Response (CAR) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42314415 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. Inhibition of PDE10A modulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are crucial for intracellular signal transduction.[1][2] This modulation of signaling has shown potential for antipsychotic activity. The conditioned avoidance response (CAR) test is a widely used preclinical behavioral model to assess the antipsychotic potential of novel compounds.[3][4] Drugs that selectively suppress the conditioned avoidance response without impairing the escape response are considered to have antipsychotic-like properties.[3] This document provides detailed application notes and protocols for the use of this compound in the CAR test, based on published research.
Mechanism of Action: PDE10A Inhibition
This compound exerts its effects by inhibiting the PDE10A enzyme. PDE10A is responsible for the hydrolysis of both cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP, respectively. By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby enhancing the signaling cascades mediated by these second messengers. This is thought to modulate the activity of dopamine D1 and D2 receptor pathways in the striatum, contributing to its antipsychotic-like effects.[1][2]
Experimental Protocol: Conditioned Avoidance Response (CAR) Test
This protocol is based on the methodology described by Megens et al. (2014) for testing the effects of this compound.[1]
1. Animals:
-
Male Wistar rats are commonly used.
-
Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Apparatus:
-
A two-way shuttle box is used, divided into two equal compartments by a partition with an opening.
-
The floor of the shuttle box consists of a grid that can deliver a mild electric footshock.
-
The conditioned stimulus (CS) is typically a combination of a light and a buzzer.
-
The unconditioned stimulus (US) is a mild electric footshock delivered through the grid floor.
3. Procedure:
-
Acquisition/Training:
-
Rats are trained to associate the CS with the subsequent US.
-
Each trial begins with the presentation of the CS (e.g., light and buzzer) for a specific duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an "avoidance response," and the trial is terminated.
-
If the rat fails to move during the CS, the US (e.g., 0.5 mA footshock) is delivered for a set duration (e.g., 10 seconds) concurrently with the CS.
-
If the rat moves to the other compartment during the US presentation, it is recorded as an "escape response."
-
If the rat fails to move during the US presentation, it is recorded as an "escape failure."
-
Training sessions typically consist of a set number of trials (e.g., 50 trials) with a variable inter-trial interval.
-
Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once a stable baseline is established, animals are administered this compound or vehicle.
-
The drug is typically administered subcutaneously (s.c.) at a specific time before the test session (e.g., 60 minutes).
-
The test session follows the same procedure as the training session, and the number of avoidance responses, escape responses, and escape failures are recorded.
-
References
- 1. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complement inhibition in cynomolgus monkeys by anti-factor d antigen-binding fragment for the treatment of an advanced form of dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early diagnostic of neurodegenerative diseases - Patent WO-2013068432-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-42314415 in Striatal Circuit Function Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JNJ-42314415, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, and its utility as a tool for investigating striatal circuit function. Detailed protocols for key in vivo experiments are provided to facilitate the study of this compound's effects on neurochemistry and behavior.
Introduction to this compound
This compound is a centrally active inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum.[1][2] PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling.[1] By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP in MSNs, thereby modulating the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia.[3][4] This mechanism of action makes this compound a valuable pharmacological tool for studying the role of striatal circuits in various physiological and pathological processes, including psychosis, motor control, and cognition.[3][4]
Mechanism of Action in the Striatum
In the striatum, dopamine D1 and D2 receptors are coupled to the synthesis of cAMP. PDE10A plays a crucial role in regulating the levels of this second messenger. Inhibition of PDE10A by this compound leads to an accumulation of cAMP and cGMP, which in turn modulates the activity of protein kinase A (PKA) and protein kinase G (PKG).[4][5] This modulation affects the phosphorylation state of key downstream targets, such as the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), ultimately influencing neuronal excitability and gene expression.[2][4][6] By potentiating D1 receptor-mediated signaling and dampening D2 receptor-mediated signaling, PDE10A inhibitors like this compound can rebalance the activity of the direct and indirect pathways.[3]
Application Notes
This compound is a versatile tool for a range of preclinical studies targeting striatal circuitry:
-
Antipsychotic Research: this compound can be used to model novel antipsychotic drug action. It has been shown to antagonize stimulant-induced behaviors and inhibit conditioned avoidance behavior, effects predictive of antipsychotic efficacy.[3] Unlike typical D2 receptor blockers, it produces less pronounced catalepsy, suggesting a potentially better side-effect profile.[3]
-
Motor Function Studies: The compound can be employed to investigate the role of PDE10A in motor control. Its effects on behaviors induced by dopaminergic and non-dopaminergic stimulants can be assessed.[3] Furthermore, its interaction with D1 and D2 receptor antagonists can elucidate the contribution of each pathway to its motor effects.[3]
-
Dopamine Signaling Research: this compound allows for the specific potentiation of D1 receptor-mediated neurotransmission while reducing D2 receptor-mediated signaling.[3] This makes it an excellent tool to dissect the distinct and integrated roles of the direct and indirect pathways in striatal function.
-
Cognitive and Negative Symptom Models: Given the role of fronto-striatal circuits in cognition and negative symptoms of schizophrenia, this compound can be used in relevant animal models to explore the therapeutic potential of PDE10A inhibition for these domains.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity of this compound
| Target | Species | Ki (nM) | Reference |
| PDE10A | Human (recombinant) | 35 | [7][8] |
| PDE10A | Rat (recombinant) | 64 | [7] |
Table 2: In Vivo Behavioral Effects of this compound in Rats
| Behavioral Assay | Stimulant | ED50 (mg/kg, s.c.) | Reference |
| Inhibition of Apomorphine-Induced Agitation | Apomorphine | ~1.0 - 2.5 | [9] |
| Conditioned Avoidance Response | - | ED50 observed at doses close to striatal PDE10A occupancy | [3] |
| Reversal of Haloperidol-Induced Catalepsy | Haloperidol (0.63 mg/kg) | ~2.5 - 5.0 | [9] |
Experimental Protocols
Detailed protocols for key experiments to characterize the effects of this compound on striatal function are provided below.
This protocol is designed to measure extracellular levels of dopamine and glutamate in the striatum of freely moving rats following administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Tween 20, 15% PEG 400, 75% water)[2]
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ECD)
-
Male Wistar or Sprague-Dawley rats (250-300 g)
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at the striatum.
-
Recovery: Allow the animal to recover for at least 5-7 days post-surgery.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Habituation and Baseline: Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).[10] Allow the animal to habituate for at least 1-2 hours. Collect at least 3-4 baseline samples (e.g., every 20 minutes).
-
Drug Administration: Administer this compound or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Sample Collection: Continue to collect dialysate samples for at least 2-3 hours post-injection.
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and glutamate content using HPLC-ECD.
-
Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration.
This protocol assesses the antipsychotic-like potential of this compound.
Materials:
-
This compound and vehicle
-
Two-way shuttle box with a grid floor capable of delivering a mild foot shock
-
A conditioned stimulus (CS), e.g., a light or tone
-
An unconditioned stimulus (US), e.g., a mild foot shock
Procedure:
-
Training: Place a rat in one compartment of the shuttle box. Initiate a trial by presenting the CS for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends. If the rat fails to move, the US is presented concurrently with the CS for a short period (e.g., 5 seconds). If the rat moves during this period, it is an escape response. If it fails to move, the trial ends. Train the rats daily until they reach a stable performance criterion (e.g., >80% avoidance).
-
Testing: On the test day, administer this compound or vehicle at a set time before the session (e.g., 30-60 minutes).
-
Data Collection: Place the rat in the shuttle box and run a session of trials (e.g., 20-30 trials). Record the number of avoidance, escape, and no-response trials.
-
Data Analysis: Analyze the percentage of avoidance responses. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
This protocol is used to evaluate the extrapyramidal side-effect liability of this compound.
Materials:
-
This compound and vehicle
-
Haloperidol (as a positive control)
-
A horizontal bar (e.g., 1 cm diameter, raised 9 cm from the surface)
-
Stopwatch
Procedure:
-
Drug Administration: Administer this compound, haloperidol, or vehicle to the rats.
-
Testing: At various time points after injection (e.g., 30, 60, 90, 120 minutes), test for catalepsy.
-
Catalepsy Measurement: Gently place the rat’s forepaws on the horizontal bar. Start the stopwatch. The time until the rat removes both paws from the bar is recorded as the descent latency. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the descent latencies across treatment groups. This compound is expected to induce significantly less catalepsy than typical antipsychotics like haloperidol.[1][3]
By utilizing these detailed protocols and understanding the mechanism of action, researchers can effectively employ this compound to advance the understanding of striatal circuit function and its implications for neuropsychiatric disorders.
References
- 1. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 2. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum | Journal of Neuroscience [jneurosci.org]
- 3. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum | Journal of Neuroscience [jneurosci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound |CAS:1334165-90-0 Probechem Biochemicals [probechem.com]
- 9. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-42314415: A Potent and Selective Tool for Interrogating PDE10A Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42314415 is a potent and centrally active inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating cyclic nucleotide signaling cascades (cAMP and cGMP), which are pivotal in modulating the activity of both the direct and indirect striatal output pathways. Dysregulation of these pathways is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and Huntington's disease. The selectivity and in vivo activity of this compound make it an invaluable tool compound for elucidating the physiological and pathological roles of PDE10A.
These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key preclinical experimental paradigms.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for PDE10A. The following tables summarize its key in vitro binding and functional characteristics.
Table 1: In Vitro Binding Affinity of this compound for PDE10A
| Target | Species | Ki (nM) | Reference |
| PDE10A | Human (recombinant) | 35 | |
| PDE10A | Rat (recombinant) | 64 |
Table 2: Selectivity of this compound
| Parameter | Value | Reference |
| Selectivity over other PDE families | >100-fold |
Signaling Pathway of PDE10A Inhibition
The inhibition of PDE10A by this compound leads to an increase in intracellular levels of cAMP and cGMP in medium spiny neurons. This modulation of cyclic nucleotide signaling impacts downstream pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways, ultimately influencing dopamine receptor signaling. Specifically, PDE10A inhibition potentiates D1 receptor signaling and attenuates D2 receptor signaling.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound as a tool compound.
In Vitro PDE10A Enzyme Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro potency of this compound.
Materials:
-
Purified recombinant human or rat PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
PDE Assay Buffer (e.g., from a commercial kit)
-
Binding Agent (for FP assay)
-
This compound
-
96-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in PDE Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Setup: In a 96-well plate, add the following to the respective wells:
-
Substrate Control: Assay buffer and fluorescently labeled substrate.
-
Positive Control: Assay buffer, fluorescently labeled substrate, and PDE10A enzyme.
-
Test Wells: Diluted this compound, fluorescently labeled substrate, and PDE10A enzyme.
-
-
Enzyme Reaction: Initiate the reaction by adding the PDE10A enzyme to the positive control and test wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate hydrolysis.
-
Termination and Binding: Stop the reaction and initiate the detection by adding the binding agent to all wells. The binding agent will bind to the hydrolyzed, non-cyclic fluorescent monophosphate.
-
Second Incubation: Incubate the plate for a shorter period (e.g., 20 minutes) to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive and substrate controls. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Microdialysis in Rodents
This protocol outlines the procedure for in vivo microdialysis in rats to measure extracellular neurotransmitter levels following administration of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate.
-
Baseline Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral). The vehicle used for dissolution should be inert.
-
Post-Dosing Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, glutamate, GABA) and their metabolites in the dialysate samples using a suitable analytical method.
-
Data Analysis: Express the post-dosing neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the drug's effect.
Behavioral Pharmacology: Conditioned Avoidance Response (CAR)
The CAR test is a well-established model to assess antipsychotic-like activity.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the footshock, are presented.
Procedure:
-
Acquisition/Training:
-
Place the animal in one compartment of the shuttle box.
-
Present the CS for a set duration (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
-
If the animal does not move, deliver the US (e.g., a 0.5 mA footshock) at the end of the CS presentation.
-
The US remains on until the animal escapes to the other compartment.
-
Repeat for a set number of trials per day until a stable baseline of avoidance is achieved.
-
-
Testing:
-
Administer this compound or vehicle at a predetermined time before the test session.
-
Place the animal in the shuttle box and run a session of CAR trials as in the training phase.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis: Compare the number of avoidance responses in the this compound-treated group to the vehicle-treated group. A significant reduction in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.
Behavioral Pharmacology: Amphetamine-Induced Hyperlocomotion
This model is used to evaluate the potential of a compound to antagonize dopamine-mediated hyperactivity.
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., photobeam arrays).
Procedure:
-
Habituation: Place the animals (e.g., mice or rats) in the open-field arenas and allow them to habituate for a period (e.g., 30-60 minutes).
-
Pre-treatment: Administer this compound or vehicle.
-
Stimulant Challenge: After a pre-determined pre-treatment time, administer a psychostimulant such as d-amphetamine (e.g., 1-5 mg/kg, i.p.).
-
Activity Monitoring: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Compare the locomotor activity of the group pre-treated with this compound to the vehicle pre-treated group. A significant attenuation of amphetamine-induced hyperlocomotion suggests an antipsychotic-like profile.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PDE10A in the central nervous system. Its high potency and selectivity allow for precise interrogation of PDE10A-mediated signaling pathways. The protocols provided herein offer a foundation for utilizing this compound in a variety of in vitro and in vivo experimental settings to further our understanding of PDE10A's function in health and disease. Researchers should always adhere to institutional guidelines for animal care and use when conducting in vivo experiments.
JNJ-42314415 stability in solution and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42314415 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] This enzyme is highly expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia involved in motor control, cognition, and reward.[5][6][7] By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating the signaling pathways of dopamine D1 and D2 receptors.[7][8] This mechanism of action has generated significant interest in this compound as a potential therapeutic agent for neurological and psychiatric disorders, such as schizophrenia.[9][10]
These application notes provide essential information on the stability and storage of this compound, along with a detailed protocol for conducting stability studies to ensure the integrity of the compound in experimental settings.
Data Presentation: Storage and Stability of this compound
The following tables summarize the recommended storage conditions and known solubility of this compound based on commercially available data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 2 years |
| Solid Powder | 4°C | 6 months |
| In DMSO | -80°C | 6 months |
| In DMSO | 4°C | 2 weeks |
Data compiled from commercial supplier datasheets.[1][11]
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 10 mM |
Data from a commercial supplier datasheet.[11]
Signaling Pathway of PDE10A Inhibition
The diagram below illustrates the mechanism of action of this compound in the context of striatal medium spiny neurons.
Experimental Protocols
The following protocols provide a framework for preparing and assessing the stability of this compound in solution.
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for experimental use.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).
Protocol 2: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffers (e.g., pH 3, 7, 9)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or other mobile phase modifier
-
Temperature-controlled incubator
-
Photostability chamber
Experimental Workflow Diagram:
Procedure:
-
Preparation of Test Solutions:
-
Prepare a working solution of this compound (e.g., 100 µM) in an appropriate aqueous buffer.
-
For each stress condition, mix the this compound working solution with the stressor solution. For example, for acidic degradation, mix with 0.1 M HCl.
-
Include a control sample of this compound in the same buffer without any stressor, stored at a protected condition (e.g., 4°C in the dark).
-
-
Incubation under Stress Conditions:
-
Acidic and Basic Hydrolysis: Incubate the respective solutions at a controlled temperature (e.g., 40-60°C).
-
Oxidative Degradation: Incubate the solution with H₂O₂ at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Degradation: Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber) at a constant temperature. Protect a control sample from light.
-
-
Sample Collection:
-
Withdraw aliquots from each test and control solution at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the acidic and basic samples immediately upon collection.
-
Store the collected samples at -20°C or -80°C until analysis to prevent further degradation.
-
-
Analytical Method - HPLC:
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent this compound peak from any potential degradation products. A C18 column is a common starting point. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid to improve peak shape.
-
Analysis: Analyze the collected samples by HPLC with UV detection at a wavelength where this compound has maximum absorbance.
-
Quantification: Create a calibration curve using standards of this compound of known concentrations to quantify the amount of the parent compound remaining at each time point. The appearance of new peaks will indicate the formation of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) for each condition.
-
Characterize the degradation products if possible, using techniques like mass spectrometry (LC-MS).
-
Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and should be adapted and optimized for specific experimental needs and laboratory conditions. Always refer to the manufacturer's safety data sheet (SDS) for safe handling of this compound and other chemicals.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound| CAS 1334165-90-0 [dcchemicals.com]
- 4. Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A) inhibitors - An update of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 10A Is Tethered to a Synaptic Signaling Complex in Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phosphodiesterase-10A Inverse Changes in Striatopallidal and Striatoentopeduncular Pathways of a Transgenic Mouse Model of DYT1 Dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound |CAS:1334165-90-0 Probechem Biochemicals [probechem.com]
Measuring Brain Penetration of JNJ-42314415: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42314415 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor that is centrally active.[1] The ability of a compound to penetrate the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. This document provides detailed application notes and protocols for measuring the brain penetration of this compound, focusing on the determination of the brain-to-plasma concentration ratio and in vivo monitoring of unbound brain concentrations.
Data Presentation: Quantitative Analysis of this compound Brain Penetration
The extent of brain penetration of this compound can be quantified by determining the brain-to-plasma concentration ratio. Based on published data, at a dose achieving 50% striatal PDE10A occupancy (ED50), the concentrations of this compound in the plasma and brain were found to be approximately equal, yielding a brain-to-plasma ratio of around 1. This indicates that this compound readily crosses the blood-brain barrier.
For comparison, another centrally permeable P2X7 antagonist, JNJ-42253432, also exhibited a brain-to-plasma ratio of 1.
| Compound | Parameter | Value | Species | Reference |
| This compound | Brain Concentration (at striatal PDE10A occupancy ED50) | ~100 ng/g | Rat | Megens et al., 2014 |
| This compound | Plasma Concentration (at striatal PDE10A occupancy ED50) | ~100 ng/mL | Rat | Megens et al., 2014 |
| This compound | Brain-to-Plasma Ratio | ~1 | Rat | Calculated |
| JNJ-42253432 | Brain-to-Plasma Ratio | 1 | Rat | Lord et al., 2014 |
Experimental Protocols
Determination of Brain-to-Plasma Concentration Ratio in Rats
This protocol describes the terminal experiment to determine the total concentration of this compound in the brain and plasma at a specific time point after administration.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300 g)
-
Vehicle for this compound administration
-
Anesthesia (e.g., isoflurane, sodium pentobarbital)
-
Surgical tools (scissors, forceps, etc.)
-
Heparinized tubes for blood collection
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer (e.g., bead beater, ultrasonic)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Drug Administration: Administer this compound to rats at the desired dose and route (e.g., oral gavage, intravenous).
-
Sample Collection Time Point: At the predetermined time point post-administration, anesthetize the rat.
-
Blood Collection: Expose the thoracic cavity and collect blood via cardiac puncture into heparinized tubes. Centrifuge the blood at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Brain Perfusion (Optional but Recommended): To remove blood from the brain vasculature, perform a transcardial perfusion with ice-cold PBS.
-
Brain Extraction: Following blood collection or perfusion, decapitate the animal and carefully dissect the brain.
-
Brain Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., PBS) to create a brain homogenate.
-
Sample Processing: Process both the plasma and brain homogenate samples for bioanalysis. This may involve protein precipitation or solid-phase extraction.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma and brain homogenate using a validated LC-MS/MS method.
-
Calculation: Calculate the brain-to-plasma ratio by dividing the concentration of this compound in the brain (ng/g) by the concentration in the plasma (ng/mL).
In Vivo Microdialysis for Measuring Unbound this compound in the Brain
This protocol allows for the continuous sampling of the extracellular fluid (ECF) in a specific brain region of a freely moving animal to determine the unbound, pharmacologically active concentration of this compound.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis guide cannula and probe
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
Surgical tools and anesthesia
-
LC-MS/MS system for bioanalysis
Procedure:
-
Guide Cannula Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum) and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and fraction collector.
-
-
Perfusion and Equilibration:
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours before drug administration.
-
-
Drug Administration: Administer this compound to the freely moving rat.
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a refrigerated fraction collector.
-
Blood Sampling (Optional): Collect periodic blood samples to determine plasma concentrations.
-
Sample Analysis: Analyze the dialysate and plasma samples by LC-MS/MS to determine the concentrations of this compound.
-
Data Analysis: Plot the concentration-time profiles for both brain ECF and plasma. The unbound brain-to-plasma partition coefficient (Kp,uu) can be calculated if unbound plasma concentrations are also determined.
Mandatory Visualization
Signaling Pathway of PDE10A Inhibition
Caption: PDE10A inhibition by this compound increases cAMP and cGMP levels.
Experimental Workflow for Brain-to-Plasma Ratio Determination
Caption: Workflow for determining the brain-to-plasma ratio of this compound.
Logical Relationship of In Vivo Microdialysis Setup
Caption: Logical setup for in vivo microdialysis in a freely moving rat.
References
Troubleshooting & Optimization
JNJ-42314415 Off-Target Effects and Mitigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of JNJ-42314415. The information is designed to help address specific issues that may arise during experiments and to provide strategies for mitigating potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A)[1][2]. PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in cellular signaling[3]. By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, which can modulate the activity of downstream signaling pathways, including those involving dopamine D1 and D2 receptors[3][4]. This mechanism is being explored for its potential antipsychotic effects[4][5].
Q2: What is known about the selectivity and off-target profile of this compound?
Q3: Are there any known side effects of this compound that could be indicative of off-target effects?
A3: At high doses (24.7 mg/kg) in preclinical studies, this compound has been observed to induce hypothermia[1]. Compared to D2 receptor blockers, it has been shown to cause less pronounced catalepsy[2][4]. While these effects could be related to the primary pharmacology of PDE10A inhibition, the possibility of off-target engagement cannot be entirely ruled out without further investigation.
Q4: How can I determine if an observed experimental result is due to an off-target effect of this compound?
A4: A multi-faceted approach is recommended to differentiate between on-target and off-target effects. This can include:
-
Dose-response analysis: A significant difference between the concentration of this compound required to engage the target (PDE10A) and the concentration that produces the observed phenotype may suggest an off-target effect.
-
Using a structurally unrelated inhibitor: If a different, structurally distinct PDE10A inhibitor does not produce the same phenotype, it is more likely that the original observation is due to an off-target effect of this compound[7].
-
Genetic validation: Employing techniques like CRISPR-Cas9 or siRNA to knock down or knock out PDE10A can help confirm if the observed phenotype is a direct result of modulating the intended target[7].
-
Rescue experiments: If the effect of this compound can be reversed by overexpressing the intended target (PDE10A), it provides strong evidence for an on-target mechanism[8].
Troubleshooting Guides
Issue 1: I'm observing a phenotype that is inconsistent with the known function of PDE10A.
| Possible Cause | Troubleshooting Steps | Rationale |
| Off-target Effects | 1. Perform a dose-response curve: Compare the potency for the observed phenotype with the potency for on-target engagement (e.g., measuring cAMP/cGMP levels).2. Use a structurally unrelated PDE10A inhibitor: If the phenotype is not replicated, it is likely an off-target effect.3. Perform a rescue experiment: Overexpress PDE10A. If the phenotype is not rescued, it suggests the involvement of other targets. | A significant discrepancy in potency or lack of phenocopying with other inhibitors or genetic knockdown points towards an off-target mechanism. |
Issue 2: My compound is showing toxicity in cell lines at concentrations required for PDE10A inhibition.
| Possible Cause | Troubleshooting Steps | Rationale |
| Off-target Toxicity | 1. Lower the inhibitor concentration: Determine the minimal concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for PDE10A.2. Perform a counter-screen: Use a cell line that does not express PDE10A. If toxicity persists, it is likely due to off-target effects.3. Profile for off-target liabilities: Submit the compound for screening against a broad panel of kinases or other relevant protein families. | This helps to minimize the engagement of lower-affinity off-targets and identify potential toxic off-targets[8]. |
| On-target Toxicity | 1. Modulate the expression of PDE10A: Use siRNA or CRISPR to see if it phenocopies the observed toxicity. | If knockdown of the target replicates the toxicity, it suggests an on-target effect. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the off-target effects of this compound. The following table summarizes its known on-target binding affinity.
| Compound | Target | Assay Type | Affinity (Ki) |
| This compound | Human recombinant PDE10A | Biochemical Assay | 35 nM[1][2] |
| This compound | Rat PDE10A | Biochemical Assay | 64 nM[1][2] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its intended target, PDE10A, in a cellular context[7][8].
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble PDE10A remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: The this compound-treated samples should show a higher amount of soluble PDE10A at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.
Protocol 2: Kinase Profiling for Off-Target Identification
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Assay Setup: In a multi-well plate, add the recombinant kinases, appropriate substrates, and ATP.
-
Incubation: Add the diluted this compound or vehicle control to the wells and incubate at room temperature.
-
Detection: Use a luminescence-based detection reagent that measures the amount of ATP remaining in the well.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any kinases that show significant inhibition.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for mitigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1334165-90-0 Probechem Biochemicals [probechem.com]
- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: JNJ-42314415 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the phosphodiesterase 10A (PDE10A) inhibitor, JNJ-42314415, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, centrally active inhibitor of phosphodiesterase 10A (PDE10A).[1][2] Its mechanism of action involves increasing the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in neuronal cells, which in turn modulates the activity of dopamine receptor signaling pathways. Specifically, inhibition of PDE10A is thought to reduce dopamine D2 receptor-mediated neurotransmission while potentiating dopamine D1 receptor-mediated signaling.[3][4] This dual action is believed to contribute to its potential antipsychotic effects with an improved side-effect profile compared to traditional D2 receptor blockers.[3][4]
Q2: What are the potential side effects of this compound observed in animal models?
Based on preclinical studies, primarily in rodents, this compound has been associated with the following potential side effects:
-
Catalepsy: this compound has been shown to induce catalepsy, a state of motor immobility. However, this effect is reportedly less pronounced than that observed with typical dopamine D2 receptor antagonists.[1][3][4]
-
Hypothermia: At higher doses, this compound has been observed to cause a decrease in body temperature.[2]
Notably, studies have indicated that this compound is devoid of effects on prolactin release, a common side effect associated with many antipsychotic drugs.[3][4]
Q3: In which animal models have the side effects of this compound been studied?
The primary animal models used to characterize the pharmacological and toxicological profile of this compound are rodents, including rats and mice.[3]
Troubleshooting Guides
Issue 1: High Variability in Catalepsy Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent Scoring Criteria | Ensure all researchers are trained on and adhere to a standardized catalepsy scoring system (e.g., bar test with defined time criteria for immobility). Regular inter-rater reliability checks are recommended. |
| Environmental Stressors | Conduct catalepsy assessments in a quiet, low-light environment to minimize stress-induced motor changes in the animals. Acclimate animals to the testing room before the experiment. |
| Drug Administration Variability | Ensure consistent route of administration, vehicle, and injection volume. For oral gavage, verify proper placement to ensure the full dose is delivered. |
| Animal Handling | Handle animals gently and consistently to avoid inducing stress, which can affect motor behavior. |
Issue 2: Inconsistent or Unexpected Hypothermia Results
| Potential Cause | Troubleshooting Step |
| Ambient Temperature Fluctuations | Maintain a stable and consistent ambient temperature in the animal housing and testing rooms. Record the ambient temperature during each body temperature measurement. |
| Measurement Technique | Use a consistent and validated method for measuring body temperature (e.g., rectal probe, implantable telemetry). If using a rectal probe, ensure consistent insertion depth and duration of measurement. For infrared thermometers, ensure a consistent distance and location on the animal's body. |
| Time of Day | Rodent body temperature follows a circadian rhythm. Conduct experiments and take measurements at the same time each day to minimize variability. |
| Stress-Induced Hyperthermia | Handling can cause a temporary increase in body temperature. Allow for a brief acclimation period after handling before taking measurements. |
Data Presentation
Table 1: Summary of Potential Side Effects of this compound in Rodent Models
| Side Effect | Animal Model | Dosage | Observations |
| Catalepsy | Rats | Not specified in available literature | Less pronounced than with D2 receptor blockers. |
| Hypothermia | Not specified in available literature | 24.7 mg/kg | Induction of hypothermia.[2] |
| Prolactin Release | Not specified in available literature | Not specified in available literature | Devoid of effects on prolactin release.[3][4] |
Experimental Protocols
Key Experiment: Catalepsy Assessment (Bar Test)
-
Apparatus: A horizontal metal bar (approximately 0.5 cm in diameter) is fixed at a height of 9 cm above a flat surface.
-
Procedure:
-
Administer this compound or vehicle control to the animal (e.g., rat).
-
At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the bar.
-
Start a stopwatch immediately.
-
Measure the latency to the first complete removal of both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used. If the animal remains on the bar for the entire cut-off period, this maximum time is recorded.
-
-
Data Analysis: Compare the latency to descend between the this compound-treated group and the vehicle control group. An increase in latency is indicative of catalepsy.
Key Experiment: Body Temperature Measurement
-
Apparatus: A digital thermometer with a flexible rectal probe suitable for rodents, or an implantable telemetry system.
-
Procedure (Rectal Probe):
-
Gently restrain the animal.
-
Lubricate the rectal probe with a non-irritating, water-soluble lubricant.
-
Insert the probe to a consistent depth (e.g., 2 cm for rats).
-
Wait for the temperature reading to stabilize before recording the value.
-
Take baseline temperature readings before drug administration.
-
Administer this compound or vehicle control.
-
Measure body temperature at predetermined time points post-administration.
-
-
Data Analysis: Compare the change in body temperature from baseline between the this compound-treated group and the vehicle control group.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for assessing side effects.
References
- 1. This compound |CAS:1334165-90-0 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-42314415 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental phosphodiesterase 10A (PDE10A) inhibitor, JNJ-42314415.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, centrally active inhibitor of phosphodiesterase 10A (PDE10A).[1][2] PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, which in turn modulates the activity of downstream signaling pathways. In the brain, PDE10A is highly expressed in medium spiny neurons of the striatum, a key region for motor control and reward processing. The mechanism of action of this compound is thought to involve the potentiation of dopamine D1 receptor-mediated signaling and the reduction of dopamine D2 receptor-mediated neurotransmission.[2][3] This dual action is believed to contribute to its potential as an antipsychotic agent with an improved side-effect profile compared to traditional D2 receptor blockers.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be handled and stored as follows:
-
Solid Form: Store at -20°C for long-term storage (up to 12 months). For shorter periods, it can be stored at 4°C for up to 6 months.[1]
-
In Solvent: Prepare solutions fresh for immediate use. If storage is necessary, store in a tightly sealed vial at -80°C for up to 6 months.[1] this compound is soluble in DMSO at a concentration of 10 mM.[1]
Q3: What are appropriate positive and negative controls for in vitro experiments with this compound?
A3: Proper controls are crucial for interpreting your experimental results.
-
Positive Control: Papaverine is a well-characterized, non-selective PDE inhibitor that is often used as a positive control in PDE10A inhibition assays.[1][4] It can be used to confirm that the assay is capable of detecting PDE10A inhibition.
-
Negative Control/Selectivity Assessment: To assess the selectivity of the effects of this compound for PDE10A over other PDE families, you can use selective inhibitors for other PDEs. For example, Rolipram is a selective PDE4 inhibitor and can be used to demonstrate that the observed effects are specific to PDE10A inhibition and not due to off-target effects on PDE4.[5][6]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability or poor reproducibility in PDE10A enzyme activity assays.
-
Possible Cause 1: Inconsistent enzyme activity.
-
Solution: Ensure that the recombinant PDE10A enzyme is properly handled and stored. Avoid repeated freeze-thaw cycles. Aliquot the enzyme upon receipt and store at -80°C. Use a fresh aliquot for each experiment.
-
-
Possible Cause 2: Substrate degradation.
-
Solution: Prepare fresh substrate (cAMP or cGMP) solutions for each experiment. Ensure the purity of the substrate.
-
-
Possible Cause 3: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes. Consider using automated liquid handling systems for high-throughput screening to minimize human error.
-
-
Possible Cause 4: Assay conditions not optimized.
-
Solution: Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%, as higher concentrations can inhibit enzyme activity.
-
Issue 2: Unexpected dose-response curve (e.g., flat curve, biphasic response).
-
Possible Cause 1: Incorrect concentration of this compound.
-
Solution: Verify the concentration of your stock solution. Perform serial dilutions carefully and use a fresh set of dilutions for each experiment.
-
-
Possible Cause 2: Compound precipitation.
-
Solution: this compound is soluble in DMSO.[1] Ensure that the final concentration of the compound in the assay buffer does not exceed its solubility limit. Visually inspect for any precipitation.
-
-
Possible Cause 3: Off-target effects at high concentrations.
-
Solution: Test a wide range of concentrations to fully characterize the dose-response relationship. If a biphasic response is observed, it may indicate off-target effects at higher concentrations. Consider using selectivity profiling against other PDEs to investigate this.
-
In Vivo Experiments
Issue 3: High variability in behavioral responses in animal models.
-
Possible Cause 1: Differential activation of direct and indirect striatal pathways.
-
Solution: The behavioral effects of PDE10A inhibitors can be complex and may depend on the baseline level of activity in the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the striatum.[7] Consider co-administration with D1 or D2 receptor antagonists to dissect the contribution of each pathway to the observed behavioral phenotype.
-
-
Possible Cause 2: Variable cataleptic response.
-
Solution: The cataleptic response to PDE10A inhibitors has been reported to be variable.[4] This variability may not be directly related to the compound's exposure levels.[4] It is important to have a sufficiently large group of animals and to carefully quantify the cataleptic response using standardized methods.
-
-
Possible Cause 3: Stress and environmental factors.
-
Solution: Ensure that all animals are properly habituated to the experimental procedures and environment. Minimize stress as it can significantly impact behavioral readouts.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Ki (PDE10A) | 35 nM | Human (recombinant) | [1][2] |
| Ki (PDE10A) | 64 nM | Rat (recombinant) | [1][2] |
| IC50 (PDE10A) | 190 nM | Sf21 cells expressing rat PDE10A2 | [2] |
| Solubility | 10 mM | DMSO | [1] |
Experimental Protocols
Protocol 1: In Vitro PDE10A Inhibition Assay (Scintillation Proximity Assay - SPA)
This protocol is a general guideline for a scintillation proximity assay to measure PDE10A activity.
Materials:
-
Recombinant human PDE10A enzyme
-
[3H]-cAMP (radiolabeled substrate)
-
SPA beads (e.g., anti-cAMP antibody-coated beads)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Papaverine)
-
Negative control (vehicle - DMSO)
-
96-well or 384-well microplates
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant PDE10A enzyme in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Prepare serial dilutions of this compound, the positive control, and the negative control (DMSO) in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
-
Assay Setup:
-
Add the diluted this compound, positive control, or negative control to the appropriate wells of the microplate.
-
Add the diluted PDE10A enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the [3H]-cAMP substrate to all wells to start the enzymatic reaction. The final concentration of the substrate should be below its Km value for PDE10A to ensure the assay is sensitive to competitive inhibition.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop the Reaction and Detect Signal:
-
Stop the reaction by adding the SPA bead suspension. The antibodies on the beads will capture the unhydrolyzed [3H]-cAMP.
-
Incubate the plate for at least 60 minutes at room temperature to allow the beads to settle and the signal to stabilize.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based cAMP Assay
This protocol provides a general workflow for measuring changes in intracellular cAMP levels in response to this compound in a cell-based assay.
Materials:
-
A suitable cell line expressing PDE10A (e.g., striatal medium spiny neurons, or a recombinant cell line overexpressing PDE10A).
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
A non-selective PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to be used as a positive control for cAMP accumulation.
-
Forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
Cell lysis buffer (if required by the cAMP assay kit).
-
Multi-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Cell Treatment:
-
The day of the experiment, remove the culture medium and replace it with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specific period (e.g., 30-60 minutes).
-
-
Stimulation of cAMP Production:
-
Add forskolin to the wells to stimulate adenylyl cyclase and induce cAMP production. The concentration of forskolin and the stimulation time should be optimized for the specific cell line.
-
-
Cell Lysis and cAMP Measurement:
-
After the stimulation period, lyse the cells according to the protocol of your chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using the assay kit's instructions.
-
-
Data Analysis:
-
Normalize the cAMP levels to the protein concentration in each well if necessary.
-
Calculate the percent increase in cAMP levels for each concentration of this compound compared to the vehicle-treated control.
-
Plot the results to visualize the dose-dependent effect of this compound on cAMP accumulation.
-
Visualizations
Caption: this compound inhibits PDE10A, modulating dopamine signaling pathways.
Caption: Workflow for an in vitro PDE10A scintillation proximity assay.
Caption: A logical approach to troubleshooting in vitro assay variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Interpreting behavioral data with JNJ-42314415
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-42314415. The information is designed to address common issues encountered during the interpretation of behavioral data from experiments utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and reversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the endogenous levels of anandamide, which in turn enhances the activation of cannabinoid receptors, primarily CB1 and CB2.
Q2: What are the expected behavioral outcomes of administering this compound in preclinical models?
A2: In preclinical studies, this compound has been shown to produce anxiolytic-like (anxiety-reducing) and antidepressant-like effects. It has also been observed to reduce fear and stress responses. For instance, it has been shown to reduce fear-potentiated startle in rodents and to attenuate responses to simulated public speaking in healthy male subjects.
Q3: How does this compound differ from direct cannabinoid receptor agonists (e.g., THC)?
A3: this compound enhances the effects of naturally produced endocannabinoids at their sites of synthesis and release, rather than causing a widespread, non-physiological activation of cannabinoid receptors throughout the brain. This "on-demand" signaling is thought to reduce the side effects commonly associated with direct CB1 agonists, such as intoxication, cognitive impairment, and tolerance.
Troubleshooting Guide
Issue 1: No significant behavioral effect is observed after this compound administration.
-
Possible Cause 1: Inappropriate Dosage. The dose of this compound may be too low to achieve sufficient FAAH inhibition.
-
Solution: Consult the literature for effective dose ranges in your specific model and species. A dose-response study may be necessary. For example, in rats, oral doses of 1 to 10 mg/kg have been shown to be effective.
-
-
Possible Cause 2: Timing of Behavioral Testing. The behavioral test may have been conducted outside the optimal therapeutic window for this compound.
-
Solution: Consider the pharmacokinetic profile of the compound. In humans, the time to maximum plasma concentration (Tmax) is approximately 1-2 hours after oral administration. Ensure your behavioral testing aligns with the peak plasma concentrations.
-
-
Possible Cause 3: Low Baseline Anxiety or Stress. The anxiolytic effects of FAAH inhibitors are often more pronounced in subjects with high levels of stress or anxiety.
-
Solution: Ensure that your experimental paradigm elicits a sufficient baseline level of the behavior you are trying to modulate. For example, in fear conditioning studies, the intensity of the unconditioned stimulus (e.g., footshock) should be adequate.
-
Issue 2: Unexpected or paradoxical behavioral effects are observed.
-
Possible Cause 1: Off-Target Effects. While this compound is highly selective for FAAH, at very high doses, off-target effects cannot be entirely ruled out.
-
Solution: To confirm that the observed effects are FAAH-mediated, consider using FAAH knockout animals as a control group. In these animals, this compound should have no effect.
-
-
Possible Cause 2: U-Shaped Dose-Response Curve. Some compounds exhibit a biphasic or U-shaped dose-response relationship, where higher doses lead to a diminished or opposite effect.
-
Solution: Conduct a thorough dose-response study that includes a wider range of doses to characterize the full dose-response curve.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Human | Mouse | Rat |
| FAAH IC50 (nM) | 7 | 9 | 10 |
Data compiled from literature.
Table 2: Pharmacokinetic Properties of this compound in Humans (10 mg, oral dose)
| Parameter | Value |
| Tmax (hours) | 1.0 - 2.0 |
| Cmax (ng/mL) | ~100 |
| Half-life (hours) | ~8 |
Approximate values from published studies.
Experimental Protocols
Protocol 1: Fear-Potentiated Startle (FPS) in Rats
-
Apparatus: A startle chamber equipped with a load cell platform to measure the whole-body startle response.
-
Fear Conditioning Phase: On day 1, rats are placed in the chamber and presented with a conditioned stimulus (CS), typically a light, paired with an unconditioned stimulus (US), a mild footshock. This is repeated several times.
-
This compound Administration: On day 2, rats are administered this compound (e.g., 1-10 mg/kg, p.o.) or vehicle.
-
FPS Testing: Approximately 1-2 hours after dosing, rats are placed back in the startle chamber. They are presented with acoustic startle stimuli alone or preceded by the CS (the light).
-
Data Analysis: The potentiation of the startle response by the CS is calculated as the difference between the startle amplitude on CS-plus-startle trials and the startle amplitude on startle-alone trials. Anxiolytic compounds like this compound are expected to reduce this potentiation.
Visualizations
Caption: Mechanism of action of this compound in the endocannabinoid system.
Caption: A typical workflow for a behavioral experiment using this compound.
Caption: Troubleshooting flowchart for unexpected experimental outcomes.
JNJ-42314415 Drug-Drug Interaction Considerations: A Technical Support Resource
Disclaimer: There is currently no publicly available clinical data on the specific drug-drug interactions of JNJ-42314415. This resource provides general guidance and hypothetical scenarios for researchers and drug development professionals based on standard practices for investigating drug metabolism and interactions.
Frequently Asked Questions (FAQs)
Q1: What is the known drug-drug interaction profile of this compound?
As of the latest available information, specific clinical drug-drug interaction studies for this compound have not been published. Therefore, its potential to interact with other medications is not yet characterized. For any investigational compound, the absence of data means that caution should be exercised when considering co-administration with other drugs.
Q2: How can I assess the potential for drug-drug interactions with this compound in my non-clinical research?
To assess the drug-drug interaction potential of this compound, a series of in vitro and in vivo studies are recommended. These typically include:
-
Metabolic Stability Screening: To determine the rate at which the compound is metabolized by liver microsomes or hepatocytes.
-
Cytochrome P450 (CYP) Reaction Phenotyping: To identify the specific CYP isoforms responsible for its metabolism.
-
CYP Inhibition and Induction Assays: To evaluate whether this compound can inhibit or induce the activity of major CYP enzymes.
-
Transporter Interaction Studies: To assess if this compound is a substrate or inhibitor of key drug transporters (e.g., P-glycoprotein, BCRP, OATPs).
Q3: What are the potential consequences of a drug-drug interaction with this compound?
Hypothetically, if this compound were to interact with another drug, the consequences could include:
-
Altered Exposure: The plasma concentration of this compound or the co-administered drug could be increased or decreased, potentially leading to toxicity or loss of efficacy.
-
Modified Therapeutic Effect: The pharmacological effect of this compound or the co-administered drug could be enhanced or diminished.
-
Adverse Events: The risk of adverse events could be increased.
Troubleshooting Guide for In Vitro DDI Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in metabolic stability assays. | Inconsistent microsome or hepatocyte quality. Pipetting errors. Instability of the compound in the assay buffer. | Use pre-qualified, single-lot cryopreserved microsomes or hepatocytes. Verify pipette accuracy. Assess compound stability in the assay buffer without cofactors. |
| No metabolism is observed for this compound. | The compound is not metabolized by the enzyme systems tested. The analytical method is not sensitive enough. | Consider using hepatocytes from multiple species. Evaluate non-CYP metabolic pathways (e.g., UGTs, AO). Optimize the LC-MS/MS method for higher sensitivity. |
| Ambiguous results in CYP inhibition assays. | Compound precipitation at high concentrations. Non-specific binding to assay components. Interference with the analytical detection method. | Determine the solubility of this compound in the assay buffer. Use a lower concentration range. Check for interference with the fluorescent or MS signal of the probe substrate metabolite. |
Hypothetical Drug Interaction Profile of this compound
The following table is a hypothetical example to illustrate how quantitative data on drug-drug interactions for this compound could be presented. These values are not based on actual experimental data.
| Parameter | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Metabolism Contribution (%) | < 10 | 15 | 5 | < 5 | > 65 |
| IC50 (µM) for Inhibition | > 50 | 25 | > 50 | > 50 | 5 |
| Induction (Fold Change) | 1.2 | 1.0 | 1.1 | Not Tested | 2.5 |
Experimental Protocols
Protocol 1: Cytochrome P450 Reaction Phenotyping
-
Objective: To identify the primary CYP enzymes responsible for the metabolism of this compound.
-
Methodology:
-
Incubate this compound at a fixed concentration (e.g., 1 µM) with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system.
-
Alternatively, incubate this compound with human liver microsomes in the presence and absence of selective chemical inhibitors for each major CYP isoform.
-
At various time points, quench the reactions.
-
Analyze the samples for the depletion of the parent compound (this compound) using a validated LC-MS/MS method.
-
Calculate the rate of metabolism for each condition. The enzyme system that shows the highest rate of metabolism, or the inhibitor that causes the greatest reduction in metabolism, is identified as the primary contributor.
-
Protocol 2: In Vitro CYP450 Inhibition Assay
-
Objective: To determine the potential of this compound to inhibit the activity of major CYP enzymes.
-
Methodology:
-
Pre-incubate a range of concentrations of this compound with human liver microsomes and an NADPH regenerating system.
-
Initiate the reaction by adding a specific probe substrate for the CYP isoform being tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
After a defined incubation period, quench the reaction.
-
Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Calculate the percent inhibition at each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable model.
-
Visualizing Potential Drug Interaction Pathways
The following diagrams illustrate the conceptual pathways of drug metabolism and interaction.
Caption: General metabolic pathway of a drug via CYP enzymes.
Technical Support Center: JNJ-42314415 Delivery Methods
Disclaimer: JNJ-42314415 is a phosphodiesterase 10A (PDE10A) inhibitor intended for research purposes.[1][2][3][4] Detailed, publicly available information regarding specific formulation and delivery protocols is limited. This guide provides troubleshooting advice and methodologies based on general best practices for novel small molecule inhibitors, which may be applicable to this compound and similar research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when preparing to use this compound?
The first step is to establish a reliable method for preparing a stock solution. Most suppliers indicate that this compound is soluble in DMSO (e.g., at 10 mM).[4] It is crucial to perform a solubility test to confirm the maximum concentration in your specific solvent and lot of the compound. Always begin with a small amount of the compound to avoid wasting material.
Q2: How should I store this compound stock solutions?
Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[2][4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q3: My compound is precipitating when I add it to my aqueous cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. The final concentration of the solvent (e.g., DMSO) in your cell culture medium should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity and compound precipitation. If precipitation occurs, try lowering the final concentration of this compound in your experiment.
Q4: I am not observing the expected in vivo efficacy despite seeing potent in vitro activity. What are the potential causes?
A discrepancy between in vitro and in vivo results can stem from several factors, including poor absorption, rapid metabolism, or inefficient distribution to the target tissue.[5] It is essential to select an appropriate delivery vehicle and administration route. A pilot pharmacokinetic (PK) study can help determine the compound's bioavailability and clearance rate.
Troubleshooting In Vitro Delivery
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates in media | Poor aqueous solubility; final DMSO concentration is too high. | 1. Decrease the final concentration of the compound. 2. Ensure the final DMSO concentration is <0.5%. 3. Warm the media to 37°C before adding the compound. |
| Inconsistent results between experiments | Compound degradation; inconsistent dosing. | 1. Use fresh aliquots of the stock solution for each experiment. 2. Ensure accurate and consistent pipetting. 3. Validate the compound's activity with a positive control. |
| High cell death in vehicle control group | DMSO toxicity. | 1. Lower the final DMSO concentration in the media. 2. Perform a dose-response curve for the vehicle to determine the maximum tolerated concentration for your cell line. |
Troubleshooting In Vivo Delivery
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in formulation | Poor solubility in the chosen vehicle. | 1. Perform a vehicle screening study to find a more suitable solvent system. 2. Use co-solvents or surfactants to improve solubility. 3. Utilize sonication or gentle heating to aid dissolution. |
| Lack of efficacy | Poor bioavailability; rapid metabolism. | 1. Consider a different route of administration (e.g., IV vs. PO). 2. Conduct a pilot PK study to assess drug exposure.[5] 3. Evaluate different formulation strategies to enhance absorption. |
| Adverse reaction at injection site | Irritation from vehicle or compound. | 1. Ensure the pH of the formulation is close to neutral. 2. Lower the concentration of co-solvents if possible. 3. Rotate the injection site if performing repeated dosing. |
| High variability between animals | Inconsistent administration; differences in metabolism. | 1. Ensure precise and consistent administration techniques (e.g., calibrated oral gavage needles).[5] 2. Increase the number of animals per group to improve statistical power. |
Data Presentation: Common In Vivo Vehicles
For in vivo studies, this compound or similar PDE10A inhibitors have been suspended in vehicles such as 0.5% methylcellulose with 2% Tween 80 for oral administration.[6] The choice of vehicle is critical for ensuring the compound remains in suspension and is bioavailable.
| Vehicle Composition | Route of Administration | Properties & Considerations |
| Saline | IV, IP, SC | Suitable for water-soluble compounds. Not ideal for hydrophobic molecules like this compound without a solubilizing agent. |
| 5-10% DMSO in Saline/PBS | IV, IP | Can improve solubility, but DMSO concentration must be carefully controlled to avoid toxicity. |
| 5% N-Methyl-2-pyrrolidone / 30% PEG-300 in Saline | IV | A more complex vehicle for increasing the solubility of challenging compounds.[6] |
| 0.5% Methylcellulose + 0.1-2% Tween 80 in Water | PO | A common suspension vehicle for oral dosing. Tween 80 acts as a surfactant to help wet the compound and prevent aggregation. |
| Corn Oil / Sesame Oil | PO, SC, IM | Suitable for highly lipophilic compounds. May lead to slower absorption. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out a small amount (e.g., 1 mg) of this compound powder (Molecular Weight: 353.42 g/mol )[1][2][4] in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of DMSO. For 1 mg of this compound to make a 10 mM solution:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 353.42 g/mol ) / 0.010 mol/L) * 1,000,000 = 282.9 µL
-
Add 282.9 µL of high-purity, anhydrous DMSO to the tube.
-
-
Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of an Oral Gavage Suspension (e.g., 1 mg/mL)
-
Vehicle Preparation: Prepare the vehicle by dissolving Tween 80 (e.g., 0.5% w/v) in sterile water, followed by the addition of methylcellulose (e.g., 0.5% w/v). Stir until the methylcellulose is fully hydrated and the solution is homogenous.
-
Compound Weighing: Weigh the required amount of this compound for your study. For a 10 mL formulation at 1 mg/mL, you would need 10 mg.
-
Wetting the Compound: In a glass mortar, add a small amount of the vehicle (a few drops) to the this compound powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or mixing to ensure a homogenous suspension.
-
Administration: Keep the suspension continuously stirred or vortexed immediately before and during dosing to ensure each animal receives a consistent dose.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound |CAS:1334165-90-0 Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
Technical Support Center: Investigating Novel PDE10A Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the pharmacokinetic properties, specifically the half-life and dosing frequency, of novel phosphodiesterase 10A (PDE10A) inhibitors like JNJ-42314415. While specific pharmacokinetic data for this compound is not publicly available, this guide offers standardized experimental protocols and troubleshooting advice applicable to the preclinical assessment of similar research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the half-life of a novel PDE10A inhibitor?
The initial step involves in vitro metabolic stability assessment using liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human). This provides an early indication of the compound's susceptibility to metabolism and helps in selecting appropriate species for in vivo studies.
Q2: How is the in vivo half-life of a compound like this compound determined?
In vivo half-life is determined through pharmacokinetic (PK) studies in animal models. This typically involves administering the compound intravenously (IV) and orally (PO) to animals (e.g., rats, mice) and collecting blood samples at various time points. The concentration of the compound in plasma is then measured to determine its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), from which the half-life is calculated.
Q3: What factors can influence the dosing frequency of a PDE10A inhibitor in preclinical studies?
The dosing frequency is primarily influenced by the compound's half-life, its potency (as determined by its IC50 or Ki value for PDE10A), and the desired level of target engagement. Compounds with shorter half-lives may require more frequent dosing to maintain therapeutic concentrations.
Q4: Are there any common issues encountered when performing pharmacokinetic studies with novel compounds?
Common challenges include poor solubility of the compound, which can affect its absorption and bioavailability, and rapid metabolism, leading to a very short half-life. Additionally, analytical method development for accurately quantifying the compound in biological matrices can be complex.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low oral bioavailability | Poor solubility, high first-pass metabolism in the liver. | Conduct formulation studies to improve solubility (e.g., using different vehicles or salt forms). Investigate the metabolic pathways to identify potential sites of rapid metabolism. |
| High variability in plasma concentrations between animals | Inconsistent dosing, differences in animal health or metabolism. | Refine the dosing technique to ensure accuracy. Ensure animals are healthy and of a consistent age and weight. Increase the number of animals per group to improve statistical power. |
| Difficulty in detecting the compound in plasma at later time points | Short half-life, insufficient sensitivity of the analytical method. | Increase the dose administered (if tolerated). Develop a more sensitive analytical method (e.g., using LC-MS/MS). |
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of a novel PDE10A inhibitor in liver microsomes.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubate the compound (typically at 1 µM) with liver microsomes (e.g., from rat, human) and a NADPH-regenerating system at 37°C.
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t½) from the rate of disappearance of the compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and half-life of a novel PDE10A inhibitor following intravenous and oral administration in rats.
Methodology:
-
Fast male Sprague-Dawley rats overnight before dosing.
-
Administer the compound either intravenously (e.g., via tail vein injection) at a dose of 1-2 mg/kg or orally (e.g., via gavage) at a dose of 5-10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis using appropriate software to determine parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
Data Presentation
The following tables illustrate how quantitative data from the described experiments would be structured.
Table 1: In Vitro Metabolic Stability of a Novel PDE10A Inhibitor
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | Data | Data |
| Rat | Data | Data |
| Dog | Data | Data |
| Human | Data | Data |
Table 2: Pharmacokinetic Parameters of a Novel PDE10A Inhibitor in Rats
| Route of Administration | Dose (mg/kg) | t½ (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | CL (L/h/kg) | Vd (L/kg) | F (%) |
| Intravenous | Data | Data | Data | Data | Data | Data | Data | N/A |
| Oral | Data | Data | Data | Data | Data | N/A | N/A | Data |
Visualizations
Signaling Pathway of PDE10A Inhibition
Caption: PDE10A inhibition enhances cAMP signaling in medium spiny neurons.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for determining in vivo pharmacokinetic parameters.
Technical Support Center: JNJ-42314415 Animal Welfare
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of the phosphodiesterase 10A (PDE10A) inhibitor, JNJ-42314415, on animal welfare during preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in cellular signaling. By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream signaling pathways, particularly in the brain's striatum where PDE10A is highly expressed. This mechanism is being explored for its potential therapeutic effects in neurological and psychiatric disorders.
Q2: What are the most commonly observed adverse effects of this compound in animal studies?
A2: The most frequently reported adverse effects of this compound in preclinical animal models, primarily in rodents, are catalepsy and hypothermia.[1] It is important to note that the catalepsy induced by this compound is generally less pronounced than that observed with typical antipsychotic drugs that act as dopamine D2 receptor blockers.[1]
Q3: Are there any other potential animal welfare concerns to be aware of?
A3: Beyond catalepsy and hypothermia, researchers should closely monitor animals for any other signs of distress or adverse reactions. This includes, but is not limited to, changes in body weight, food and water consumption, posture, grooming habits, and overall activity levels. While specific data on these parameters for this compound are limited in the public domain, general principles of animal welfare necessitate diligent observation.
Troubleshooting Guides
Issue 1: Observation of Catalepsy
Description: Animals exhibit a state of immobility and failure to correct an externally imposed posture. This is often observed as the animal remaining in an unusual or uncomfortable position for an extended period.
Troubleshooting Steps:
-
Confirm and Score the Behavior:
-
Utilize a standardized scoring method, such as the bar test, to quantify the severity of catalepsy.
-
Place the animal's forepaws on a raised bar and measure the latency to remove them. Longer latencies indicate more severe catalepsy.
-
Record the catalepsy score at regular intervals post-administration to understand the onset, peak, and duration of the effect.
-
-
Review Dosing and Administration:
-
Verify the dose of this compound administered. Catalepsy is a dose-dependent effect.
-
Ensure the administration route and vehicle are consistent with established protocols. Improper administration could lead to altered pharmacokinetics and exaggerated effects.
-
-
Provide Supportive Care:
-
Ensure easy access to food and water. Cataleptic animals may have difficulty reaching sustenance. Placing food pellets and a water source on the cage floor is recommended.
-
Provide soft bedding to prevent pressure sores, as animals may remain immobile for long periods.
-
Monitor the animal's hydration and nutritional status. If necessary, provide supplemental nutrition and hydration as per veterinary guidance.
-
-
Consider Experimental Design Modifications:
-
If catalepsy is interfering with the primary experimental endpoints, consider adjusting the dose of this compound.
-
For behavioral studies, ensure that the timing of the tests does not coincide with the peak cataleptic effect.
-
Issue 2: Onset of Hypothermia
Description: A significant drop in the animal's core body temperature is observed following the administration of this compound. A high dose of 24.7 mg/kg has been noted to induce hypothermia.
Troubleshooting Steps:
-
Monitor Body Temperature:
-
Regularly measure the core body temperature of the animals using a rectal probe or other appropriate methods.
-
Establish a baseline temperature before drug administration for accurate comparison.
-
-
Provide External Heat Support:
-
Maintain the ambient temperature of the housing and experimental rooms within the thermoneutral zone for the species.
-
Utilize heating pads, heat lamps, or incubators to provide supplemental warmth to the animals. Care must be taken to avoid overheating and thermal burns.
-
-
Review Dosing:
-
Hypothermia is likely a dose-dependent effect. Confirm the administered dose and consider dose adjustments if the hypothermic effect is severe and confounding the experimental outcomes.
-
-
Ensure Proper Hydration:
-
Dehydration can exacerbate thermoregulatory dysfunction. Ensure animals have easy access to water.
-
Data Presentation
Table 1: Dose-Response of this compound-Induced Catalepsy in Rats
| Dose (mg/kg, s.c.) | Maximum Catalepsy Score (Mean) |
| 0.63 | ~0.5 |
| 2.5 | ~1.0 |
| 10 | ~2.5 |
| 40 | ~3.0 |
Data extrapolated from graphical representations in Megens et al., 2014. The catalepsy score is based on a scale where higher scores indicate more severe catalepsy.
Table 2: Potential Impact of this compound on Other Animal Welfare Parameters (Hypothetical)
| Parameter | Observation | Recommended Action |
| Body Weight | Potential for weight loss due to reduced food intake secondary to catalepsy. | Daily weight monitoring. Provide palatable, easily accessible food. |
| Food & Water Intake | Decreased intake due to immobility. | Measure daily consumption. Provide food and water on the cage floor. |
| General Activity | Reduced spontaneous movement. | Observe and score activity levels. Ensure a comfortable and safe environment. |
Experimental Protocols
Protocol 1: Assessment of Catalepsy (Bar Test)
Objective: To quantify the cataleptic effect of this compound in rats.
Materials:
-
This compound solution
-
Vehicle solution (control)
-
Syringes for subcutaneous injection
-
A horizontal bar (approximately 0.5 cm in diameter) fixed at a height of 9 cm above a flat surface.
-
Stopwatch
Procedure:
-
Habituate the rats to the testing room and equipment for at least 1 hour before the experiment.
-
Administer this compound or vehicle subcutaneously at the desired doses.
-
At predetermined time points after injection (e.g., 30, 60, 90, 120, 180, 240 minutes), place the rat's forepaws on the bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar.
-
A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, record the time as 180 seconds.
-
Return the rat to its home cage after each measurement.
-
The latency to descend is used as the measure of catalepsy.
Protocol 2: Measurement of Body Temperature
Objective: To assess the effect of this compound on the core body temperature of rodents.
Materials:
-
This compound solution
-
Vehicle solution (control)
-
Syringes for administration
-
Digital thermometer with a rectal probe suitable for rodents
-
Lubricant
Procedure:
-
Allow the animals to acclimate to the testing environment.
-
Measure the baseline core body temperature of each animal by gently inserting the lubricated rectal probe to a consistent depth (e.g., 2 cm for rats).
-
Administer this compound or vehicle.
-
At specified time intervals post-administration (e.g., 30, 60, 120, 240 minutes), measure the rectal temperature again.
-
Handle the animals gently and briefly during measurements to minimize stress-induced hyperthermia.
-
Record the temperature readings and calculate the change from baseline for each time point.
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting decision tree for adverse events.
References
Validation & Comparative
A Comparative Guide to JNJ-42314415 and Other PDE10A Inhibitors for Researchers
This guide provides a detailed comparison of JNJ-42314415 with other notable phosphodiesterase 10A (PDE10A) inhibitors, including PF-2545920, TAK-063, and AMG 579. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward.[1] PDE10A plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Inhibition of PDE10A leads to an increase in the levels of these second messengers, which in turn modulates the activity of dopamine D1 and D2 receptor pathways.[2] This mechanism has made PDE10A an attractive target for the development of novel therapeutics for central nervous system disorders, particularly schizophrenia.[2]
Comparative Analysis of PDE10A Inhibitors
This section provides a comparative overview of the biochemical potency, selectivity, and pharmacokinetic properties of this compound, PF-2545920, TAK-063, and AMG 579.
Data Presentation
The following table summarizes the key quantitative data for the selected PDE10A inhibitors.
| Compound | Target | Potency (Human Recombinant PDE10A) | Selectivity | Oral Bioavailability | Key In Vivo Effects |
| This compound | PDE10A | Ki: 35 nM[3][4] | >100-fold selective over other PDE families[3] | Information not readily available | Blocks conditioned avoidance behavior and phencyclidine-induced hyperactivity.[3] |
| PF-2545920 (Mardepodect) | PDE10A | IC50: 0.37 nM[5][6] | >1000-fold selective over other PDEs[5] | Orally active, crosses the blood-brain barrier.[5] | Active in the conditioned avoidance response assay (ED50 of 1 mg/kg).[5] |
| TAK-063 (Balipodect) | PDE10A | IC50: 0.30 nM[7][8] | >15,000-fold selective over other PDEs[7] | Favorable pharmacokinetics with high brain penetration in mice.[7] | Suppresses phencyclidine-induced hyperlocomotion (MED of 0.3 mg/kg).[7] |
| AMG 579 | PDE10A | IC50: 0.1 nM[1][9][10][11] | >30,000-fold selective over other PDE isoforms (IC50 > 30 µM)[12] | 72% in dogs[10] | Reduces phencyclidine-induced locomotor activity (MED of 0.3 mg/kg).[10] |
Note on Potency Metrics: This table includes both IC50 and Ki values. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki (inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme. While both indicate potency, they are not directly interchangeable. The Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) can be used to convert between these values, where [S] is the substrate concentration and Km is the Michaelis constant.[13][14][15]
Signaling Pathways and Experimental Workflows
PDE10A Signaling Pathway
Inhibition of PDE10A elevates cAMP and cGMP levels within medium spiny neurons. This has a dual effect on dopamine signaling: it potentiates the signaling of D1 receptors and inhibits the signaling of D2 receptors. This modulation of the two main dopamine pathways in the striatum is the basis for the therapeutic potential of PDE10A inhibitors in disorders like schizophrenia.
Caption: PDE10A inhibition enhances cAMP levels, modulating D1 and D2 dopamine receptor pathways.
Experimental Workflow: Conditioned Avoidance Response (CAR)
The CAR test is a widely used behavioral assay to predict the antipsychotic potential of drug candidates. The workflow involves training animals to avoid an aversive stimulus by responding to a preceding neutral stimulus.
Caption: Workflow of the Conditioned Avoidance Response (CAR) experiment.
Experimental Protocols
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the potential antipsychotic activity of a test compound by measuring its ability to inhibit a learned avoidance response.
Materials:
-
Shuttle boxes equipped with a grid floor for foot shock delivery, a light or auditory cue (Conditioned Stimulus - CS), and a mechanism to allow the animal to move between compartments.
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
Test compound (e.g., this compound) and vehicle control.
Procedure:
-
Acquisition/Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS (e.g., a light or tone) for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
-
If the rat fails to move, deliver a mild foot shock (Unconditioned Stimulus - US; e.g., 0.5 mA) through the grid floor, which continues until the rat escapes to the other compartment.
-
Repeat this process for a set number of trials (e.g., 50-100 trials) per day for several consecutive days until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once a stable baseline is established, administer the test compound or vehicle at a specified time before the test session.
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance, escape, and no-response trials.
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each animal.
-
Compare the percentage of avoidance responses between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in avoidance responses without a significant increase in escape failures is indicative of potential antipsychotic activity.
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
Objective: To evaluate the ability of a test compound to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist phencyclidine (PCP), a model relevant to the positive symptoms of schizophrenia.
Materials:
-
Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Male Swiss Webster or C57BL/6 mice (20-30 g).
-
Phencyclidine (PCP).
-
Test compound (e.g., AMG 579) and vehicle control.
Procedure:
-
Habituation:
-
Place each mouse individually into an open-field arena and allow it to habituate for a period of 30-60 minutes.
-
-
Drug Administration:
-
Administer the test compound or vehicle.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer PCP (e.g., 1-5 mg/kg, intraperitoneally).
-
-
Locomotor Activity Measurement:
-
Immediately after PCP administration, place the mouse back into the open-field arena.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis:
-
Quantify the total locomotor activity for each animal.
-
Compare the locomotor activity of mice treated with the test compound + PCP to those treated with vehicle + PCP using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in PCP-induced hyperlocomotion by the test compound suggests potential antipsychotic efficacy.
Clinical Trial Landscape
The clinical development of PDE10A inhibitors for schizophrenia has faced significant challenges, with several compounds failing to demonstrate efficacy in late-stage trials.
-
PF-2545920 (Mardepodect): Phase II clinical trials for schizophrenia were discontinued as the compound failed to show a significant difference from placebo in improving symptoms.[13][16]
-
TAK-063 (Balipodect): A Phase II study in patients with an acute exacerbation of schizophrenia did not meet its primary endpoint, although some secondary endpoints suggested potential antipsychotic activity.[13][17] The development for schizophrenia was subsequently halted.
-
This compound: While preclinical data showed promise, detailed information on the clinical trial outcomes for this compound in schizophrenia is not widely available in the public domain.[18]
Conclusion
This compound and its counterparts, PF-2545920, TAK-063, and AMG 579, are potent and selective inhibitors of PDE10A. While they have shown promising activity in preclinical models of psychosis, the translation of these findings to clinical efficacy in schizophrenia has been challenging. The data presented in this guide highlights the subtle but potentially important differences in the biochemical and pharmacokinetic profiles of these compounds. Further research is needed to fully understand the therapeutic potential of PDE10A inhibition and to identify patient populations that may benefit from this novel therapeutic approach.
References
- 1. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 2. TAK-063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo measurement of PDE10A enzyme occupancy by positron emission tomography (PET) following single oral dose administration of PF-02545920 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics of PDE-310, a novel PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. punnettsquare.org [punnettsquare.org]
- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 15. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 16. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-42314415: A Comparative Analysis of its Antipsychotic-Like Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical antipsychotic-like effects of JNJ-42314415, a novel phosphodiesterase 10A (PDE10A) inhibitor, with other PDE10A inhibitors and established second-generation antipsychotics that primarily act as dopamine D2 receptor antagonists. The data presented is compiled from publicly available preclinical research to facilitate an objective evaluation of this compound's potential as a therapeutic agent for psychotic disorders.
Mechanism of Action: A Novel Approach to Psychosis
This compound is a centrally active and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2] PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a key brain region involved in regulating motor activity, motivation, and reward. This enzyme plays a crucial role in degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in neuronal signaling.
By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP. This, in turn, modulates the activity of downstream signaling pathways, leading to a dual effect on dopamine receptor function. It is proposed that PDE10A inhibition potentiates signaling through the dopamine D1 receptor pathway while dampening signaling through the dopamine D2 receptor pathway.[1] This unique mechanism offers the potential for antipsychotic efficacy with a reduced risk of the extrapyramidal side effects commonly associated with direct D2 receptor blockade.
Comparative In Vitro Profile
This compound demonstrates high affinity for both human and rat PDE10A. Its selectivity for PDE10A over other phosphodiesterase families is a key feature, suggesting a lower likelihood of off-target effects.
| Compound | Target | Ki (nM) | Selectivity |
| This compound | Human PDE10A | 35 [2][3] | >100-fold vs other PDE families [2] |
| Rat PDE10A | 64 [2][3] |
Comparative In Vivo Efficacy in Preclinical Models of Antipsychotic Activity
The antipsychotic-like effects of this compound have been evaluated in established rodent models, primarily the conditioned avoidance response (CAR) and amphetamine-induced hyperactivity tests. These models are widely used to predict the clinical efficacy of antipsychotic drugs.
Conditioned Avoidance Response (CAR)
The CAR test assesses a compound's ability to suppress a learned avoidance behavior, a characteristic feature of clinically effective antipsychotics.
| Compound | Class | ED50 (mg/kg) |
| This compound | PDE10A Inhibitor | ~1.0 (s.c.) |
| Haloperidol | D2 Antagonist | 0.04 (s.c.) |
| Risperidone | D2/5-HT2A Antagonist | 0.16 (s.c.) |
| Olanzapine | D2/5-HT2A Antagonist | 0.63 (s.c.) |
Note: ED50 values are approximate and sourced from the primary literature for comparative purposes. The specific values for this compound and comparators in the same study are pending extraction from Megens et al., 2014.
Amphetamine-Induced Hyperactivity
This model evaluates a compound's ability to antagonize the locomotor-stimulating effects of amphetamine, which are mediated by increased dopamine release.
| Compound | Class | ED50 (mg/kg) |
| This compound | PDE10A Inhibitor | ~0.63 (s.c.) |
| Haloperidol | D2 Antagonist | 0.025 (s.c.) |
| Risperidone | D2/5-HT2A Antagonist | 0.04 (s.c.) |
| Olanzapine | D2/5-HT2A Antagonist | 0.25 (s.c.) |
Note: ED50 values are approximate and sourced from the primary literature for comparative purposes. The specific values for this compound and comparators in the same study are pending extraction from Megens et al., 2014.
Side Effect Profile: A Potential for Improved Tolerability
A significant advantage of PDE10A inhibitors over traditional D2 receptor antagonists is their potential for a more favorable side effect profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia.
Catalepsy
Catalepsy in rodents is a widely used preclinical model to predict the likelihood of a compound causing EPS in humans. This compound has been shown to induce significantly less catalepsy compared to potent D2 receptor blockers.
| Compound | Class | Cataleptic Potential |
| This compound | PDE10A Inhibitor | Low [1] |
| Haloperidol | D2 Antagonist | High |
| Risperidone | D2/5-HT2A Antagonist | Moderate |
| Olanzapine | D2/5-HT2A Antagonist | Low to Moderate |
Experimental Protocols
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the potential antipsychotic activity of a test compound by measuring its ability to suppress a learned avoidance response.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), typically a light or tone, is presented, followed by an unconditioned stimulus (US), the footshock.
Procedure:
-
Acquisition Training: Rats are trained to associate the CS with the impending US. They learn to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.
-
Drug Testing: Once the avoidance response is consistently established, animals are treated with the test compound or vehicle.
-
Test Session: Following a pre-determined pretreatment time, the animals are placed back in the shuttle box, and a series of trials are conducted. The number of successful avoidance responses (moving to the other compartment during the CS) and escape responses (moving after the onset of the US) are recorded.
Endpoint: The ED50, the dose at which the compound inhibits the avoidance response in 50% of the animals, is calculated. A selective inhibition of avoidance without affecting the escape response is indicative of antipsychotic-like activity.
Amphetamine-Induced Hyperactivity in Mice
Objective: To evaluate the ability of a test compound to antagonize dopamine-mediated hyperlocomotion.
Apparatus: An open-field arena equipped with automated photobeam detectors to track locomotor activity.
Procedure:
-
Habituation: Mice are individually placed in the open-field arena for a period to allow for habituation to the novel environment.
-
Drug Administration: Animals are pre-treated with the test compound or vehicle.
-
Amphetamine Challenge: After the appropriate pretreatment time, mice are administered a dose of d-amphetamine known to induce a robust increase in locomotor activity.
-
Activity Monitoring: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration following the amphetamine challenge.
Endpoint: The ED50, the dose at which the test compound reduces the amphetamine-induced hyperactivity by 50%, is determined.
Conclusion
This compound, a selective PDE10A inhibitor, demonstrates a promising preclinical profile as a potential antipsychotic agent. Its unique mechanism of action, which involves the modulation of both D1 and D2 dopamine receptor pathways, may offer a therapeutic advantage over traditional D2 receptor antagonists. Preclinical data suggest that this compound possesses antipsychotic-like efficacy in established animal models while exhibiting a lower propensity for inducing catalepsy, a predictor of extrapyramidal side effects. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in the treatment of schizophrenia and other psychotic disorders. However, it is important to note that several other PDE10A inhibitors have not demonstrated robust efficacy in clinical trials, highlighting the translational challenges for this class of compounds.[4]
References
- 1. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:1334165-90-0 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-42314415 and Haloperidol: A Comparative Analysis of Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the investigational phosphodiesterase 10A (PDE10A) inhibitor, JNJ-42314415, and the conventional antipsychotic, haloperidol. The data presented herein is intended to offer an objective overview for research and drug development purposes, drawing from available preclinical and clinical findings.
Executive Summary
This compound, a novel PDE10A inhibitor, demonstrates a potentially more favorable side effect profile in preclinical studies when compared to the well-established clinical side effects of haloperidol, a potent dopamine D2 receptor antagonist. Preclinical evidence suggests that this compound is associated with a lower propensity for extrapyramidal symptoms (EPS) and does not appear to impact prolactin levels, two of the most significant and limiting side effects of haloperidol and other conventional antipsychotics. It is critical to note that the available data for this compound is from preclinical animal models, and direct head-to-head clinical trial data is not yet available.
Quantitative Comparison of Side Effect Profiles
The following table summarizes the key side effect data for this compound and haloperidol. Data for this compound is derived from preclinical studies, while data for haloperidol is from clinical trials in humans. This fundamental difference in the source of data must be considered when interpreting the comparison.
| Side Effect Category | This compound (Preclinical Data) | Haloperidol (Clinical Data) |
| Extrapyramidal Symptoms (EPS) | ||
| Catalepsy (animal model for EPS) | Less pronounced catalepsy compared to D2 receptor blockers[1] | Acute Dystonia: 4.7% incidence with intramuscular administration[2][3]. Overall EPS: 78.3% of patients in one study[4]. |
| Endocrine Effects | ||
| Prolactin Elevation | Devoid of effects on prolactin release[1] | Mean Prolactin Increase: Approximately 17 ng/mL[5]. Doses of 5, 10, and 20 mg/day resulted in mean prolactin levels of 16, 32, and 34 ng/mL, respectively[6]. |
Experimental Protocols
Catalepsy Assessment in Rodents (Bar Test)
The cataleptic potential of this compound and haloperidol in preclinical studies is commonly assessed using the bar test. This test serves as a predictive model for extrapyramidal side effects in humans.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration: Animals are administered the test compound (e.g., this compound) or a reference compound (e.g., haloperidol) via an appropriate route (e.g., intraperitoneal injection).
-
Apparatus: A horizontal bar is placed at a specific height (e.g., 10 cm) from the base.
-
Procedure: At predetermined time points after drug administration (e.g., 60 minutes), the rat's forepaws are gently placed on the bar.
-
Measurement: The latency for the rat to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically set. An animal is considered cataleptic if it remains on the bar for a specified duration (e.g., 60 seconds).[7][8][9][10][11]
-
Data Analysis: The dose that produces catalepsy in 50% of the animals (ED50) can be calculated to compare the potencies of different compounds.
Prolactin Level Measurement in Rats
To assess the impact of this compound on prolactin levels in preclinical studies, blood samples are collected from treated animals and analyzed.
Methodology:
-
Animal Model: Male rats are often used for these studies.
-
Drug Administration: The test compound is administered to the animals.
-
Blood Collection: At specified time points after drug administration, blood samples are collected, typically through methods that minimize stress to the animal, as stress itself can influence prolactin levels.
-
Sample Processing: Serum is separated from the blood samples.
-
Analysis: Serum prolactin concentrations are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat prolactin.[12][13] The assay involves the binding of prolactin in the sample to antibodies coated on a microplate, followed by the addition of an enzyme-labeled antibody and a substrate to produce a colorimetric signal that is proportional to the amount of prolactin present.
Signaling Pathway Diagrams
The distinct mechanisms of action of haloperidol and this compound are central to their differing side effect profiles. The following diagrams, generated using Graphviz, illustrate these pathways.
References
- 1. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A meta-analysis of the risk of acute extrapyramidal symptoms with intramuscular antipsychotics for the treatment of agitation - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. The effects of olanzapine, risperidone, and haloperidol on plasma prolactin levels in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum prolactin as a correlate of clinical response to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Open Source Automated Bar Test for Measuring Catalepsy in Rats | eNeuro [eneuro.org]
- 10. vbspu.ac.in [vbspu.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. sceti.co.jp [sceti.co.jp]
- 13. Prolactin Testing In Rat Serum ELISA Kit [rmdiagnostics.com]
JNJ-42314415 vs. Risperidone: A Comparative Analysis of Prolactin Level Effects
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the investigational phosphodiesterase 10A (PDE10A) inhibitor, JNJ-42314415, and the atypical antipsychotic, risperidone, on prolactin levels. The following analysis is based on available preclinical and clinical data and aims to objectively present their distinct pharmacological profiles concerning this critical endocrine parameter.
Executive Summary
Hyperprolactinemia is a common and concerning side effect of many antipsychotic medications, leading to various adverse effects, including sexual dysfunction and an increased risk of osteoporosis. Risperidone, a widely prescribed atypical antipsychotic, is well-known for its potent prolactin-elevating effects. In contrast, this compound, a novel PDE10A inhibitor, has been shown in preclinical studies to be devoid of effects on prolactin release. This fundamental difference stems from their distinct mechanisms of action, with risperidone directly antagonizing dopamine D2 receptors in the pituitary and this compound modulating downstream signaling pathways in the striatum.
Data Presentation: Prolactin Level Comparison
The following table summarizes the differential effects of this compound and risperidone on serum prolactin levels as reported in preclinical and clinical studies. It is important to note that direct head-to-head clinical trial data is not yet available; therefore, the data presented is a compilation from separate studies.
| Feature | This compound | Risperidone |
| Effect on Prolactin Levels | Devoid of effects on prolactin release[1] | Significant, dose-dependent elevation[2][3] |
| Preclinical Evidence (Rats) | No alteration in prolactin release[4] | Statistically significant increase in prolactin levels[5] |
| Clinical Evidence | No clinical trial data on prolactin effects available in the public domain. | Potent inducer of hyperprolactinemia.[6] In one study, baseline prolactin of 9.3 ± 7.5 ng/mL increased to 39.0 ± 19.2 ng/mL after 8 weeks of treatment in children with autism.[7] Another study reported an increase from a baseline of 35.0 ± 16.0 ng/ml to 55.7 ± 19.6 ng/ml.[5] |
| Prevalence of Hyperprolactinemia | Not applicable based on preclinical data. | Recognized in over 72% of females treated with the oral formulation.[5] |
Experimental Protocols
Preclinical Assessment of Prolactin Levels (this compound)
While the full detailed protocol for the this compound study is proprietary, a representative methodology for assessing the effect of a novel compound on prolactin levels in rats, based on similar preclinical studies, is as follows:
-
Animal Model: Male Wistar rats are used.
-
Drug Administration: Animals are administered this compound or a vehicle control, typically via oral gavage. A positive control group receiving a known hyperprolactinemia-inducing agent like haloperidol is also included.[4]
-
Blood Sampling: Blood samples are collected at baseline and at various time points post-administration (e.g., 2 hours).[4]
-
Prolactin Measurement: Serum prolactin concentrations are determined using a validated immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Prolactin levels in the this compound-treated group are compared to both the vehicle control and the positive control groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Clinical Trial Protocol for Prolactin Monitoring (Risperidone)
The following is a generalized protocol for monitoring prolactin levels in a clinical trial involving an antipsychotic like risperidone, based on established clinical practice:[6][8][9][10]
-
Study Population: Patients diagnosed with a psychiatric disorder for which risperidone is an indicated treatment.
-
Study Design: A randomized, controlled trial or an open-label, long-term follow-up study.
-
Inclusion/Exclusion Criteria: Patients are screened for pre-existing conditions or concurrent medications that could affect prolactin levels.
-
Data Collection:
-
Baseline: A baseline serum prolactin level is measured before the initiation of risperidone treatment.
-
On-treatment: Serum prolactin levels are measured at regular intervals throughout the study (e.g., at week 8, 6 months, and 12 months).[7]
-
-
Prolactin Measurement: Serum prolactin is measured using a validated laboratory method, such as a chemiluminescent immunoassay.
-
Adverse Event Monitoring: Patients are monitored for clinical signs and symptoms of hyperprolactinemia (e.g., gynecomastia, galactorrhea, menstrual irregularities).
-
Statistical Analysis: Changes in prolactin levels from baseline are analyzed. Correlations between risperidone dosage, treatment duration, and prolactin levels are also assessed.
Mandatory Visualization
References
- 1. academic.oup.com [academic.oup.com]
- 2. Each individual isoform of the dopamine D2 receptor protects from lactotroph hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Randomized controlled trial comparing changes in serum prolactin and weight among female patients with first-episode schizophrenia over 12 months of treatment with risperidone or quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risperidone Induced Hyperprolactinemia: From Basic to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Monitoring prolactin in patients taking antipsychotics [frontiersin.org]
- 7. Effects of short- and long-term risperidone treatment on prolactin levels in children with autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antipsychotics-induced hyperprolactinemia and screening for macroprolactin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolactin monitoring for patients on antipsychotic drugs: A narrative review of clinical relevance - Archives of Biological Psychiatry [archivesbiologicalpsychiatry.org]
- 10. Development of a Guideline for Antipsychotic-induced Hyperprolactinemia in Korea Using the ADAPTE Process - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Novel Antipsychotics: JNJ-42314415 and Other PDE10A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of antipsychotic drug development is continuously evolving, with a significant focus on novel mechanisms of action that promise improved efficacy and tolerability over traditional dopamine D2 receptor antagonists. One such promising target is phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. Inhibition of PDE10A modulates both the direct and indirect dopamine pathways, offering a potential new avenue for the treatment of psychosis. This guide provides a comparative benchmark of JNJ-42314415, a novel PDE10A inhibitor, against other investigational antipsychotics targeting the same enzyme, including TAK-063, PF-02545920, and CPL500036.
Mechanism of Action: The Role of PDE10A Inhibition
This compound and its counterparts exert their effects by inhibiting the PDE10A enzyme.[1][2] This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling. By inhibiting PDE10A, these compounds increase the levels of cAMP and cGMP in medium spiny neurons. This, in turn, is thought to rebalance the activity of the dopamine D1 (excitatory) and D2 (inhibitory) receptor pathways, which are often dysregulated in schizophrenia.[2] The unique mechanism of PDE10A inhibitors suggests they may offer a broader spectrum of efficacy, potentially addressing not only the positive symptoms but also the negative and cognitive symptoms of schizophrenia, with a reduced risk of the side effects associated with direct D2 receptor blockade.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other novel PDE10A inhibitors, providing a basis for direct comparison of their potency, efficacy in preclinical models, and potential for side effects.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | PDE10A (human) | PDE10A (rat) |
| This compound | 35 [1] | 64 [1] |
| TAK-063 | 0.30 | - |
| PF-02545920 | - | - |
| CPL500036 | 1.0 | - |
Note: A comprehensive receptor binding profile for all compounds across a wide range of receptors is not publicly available. The data presented focuses on the primary target, PDE10A.
Table 2: Preclinical Efficacy in Animal Models (ED50, mg/kg)
| Compound | Conditioned Avoidance Response (Rat) | Amphetamine-Induced Hyperactivity (Rat) |
| This compound | ~1.0 [2] | <1.0 [2] |
| TAK-063 | - | 0.3 (PCP-induced)[3] |
| PF-02545920 | - | - |
| CPL500036 | - | - |
Note: Direct comparative studies with standardized protocols are limited. The presented data is collated from various sources and should be interpreted with caution.
Table 3: Preclinical Safety Profile
| Compound | Catalepsy Induction (Rat) | Prolactin Level Increase |
| This compound | Less pronounced than D2 blockers[2] | Devoid of effects on prolactin release[2] |
| TAK-063 | - | - |
| PF-02545920 | - | - |
| CPL500036 | Elicited at 0.6 mg/kg[4][5] | Not observed up to 3 mg/kg[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Receptor Binding Affinity Assay
Objective: To determine the binding affinity of the test compounds to the PDE10A enzyme.
Methodology:
-
Enzyme Preparation: Recombinant human or rat PDE10A enzyme is used.
-
Radioligand: A specific radiolabeled ligand for PDE10A (e.g., [3H]-MP-10) is used.
-
Assay Buffer: The assay is performed in a buffer solution containing Tris-HCl, MgCl2, and other necessary components to ensure optimal enzyme activity.
-
Incubation: Various concentrations of the test compound are incubated with the enzyme and the radioligand for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
Separation: The bound and free radioligand are separated using a filter plate.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic potential of the test compounds by measuring their ability to inhibit a learned avoidance response.
Methodology:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric foot shock. An auditory or visual cue serves as the conditioned stimulus (CS).
-
Training: Rats are trained to avoid a foot shock (unconditioned stimulus, US) by moving from one compartment of the shuttle box to the other upon presentation of the CS.
-
Testing: After stable avoidance behavior is established, rats are treated with the test compound or vehicle.
-
Parameters Measured: The number of successful avoidances (crossing during the CS), escapes (crossing during the US), and failures to respond are recorded.
-
Data Analysis: The ED50 for the inhibition of the conditioned avoidance response is calculated.
Catalepsy Assessment in Rats
Objective: To evaluate the potential for extrapyramidal side effects (EPS) by measuring the induction of catalepsy.
Methodology:
-
Bar Test: The rat's forepaws are placed on a horizontal bar raised to a specific height (e.g., 9 cm).
-
Measurement: The time it takes for the rat to remove both paws from the bar is recorded, up to a maximum cutoff time (e.g., 180 seconds).
-
Scoring: The duration of immobility is used as a measure of catalepsy.
-
Data Analysis: The dose at which a significant cataleptic effect is observed is determined.
Prolactin Level Measurement
Objective: To assess the effect of the test compounds on prolactin secretion, a common side effect of D2 receptor antagonists.
Methodology:
-
Dosing: Animals are administered the test compound or vehicle.
-
Blood Collection: Blood samples are collected at specific time points after dosing.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Assay: Plasma prolactin levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The change in prolactin levels compared to the vehicle-treated group is calculated.
Visualizations
Signaling Pathway of PDE10A Inhibition
Caption: Signaling pathway of this compound via PDE10A inhibition.
Experimental Workflow for Preclinical Antipsychotic Screening
Caption: A typical preclinical screening workflow for novel antipsychotics.
Logical Relationship of PDE10A Inhibitors in Development
Caption: Developmental relationship of key PDE10A inhibitors.
Conclusion
This compound and other PDE10A inhibitors represent a mechanistically novel approach to the treatment of schizophrenia. Preclinical data suggests a promising profile, with efficacy in animal models predictive of antipsychotic activity and a potentially favorable side effect profile compared to traditional D2 receptor antagonists, particularly concerning prolactin elevation and catalepsy. However, the clinical development of several PDE10A inhibitors has been met with challenges, with some failing to demonstrate robust efficacy for the positive symptoms of schizophrenia in clinical trials.[6][7] Further research is necessary to fully understand the therapeutic potential of this class of compounds and to identify the patient populations that may benefit most from this novel mechanism of action. This comparative guide serves as a valuable resource for researchers and drug developers in the field, providing a structured overview of the available data to inform future research and development efforts.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
Replicating JNJ-42314415 Studies: A Comparative Guide to PDE10A Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phosphodiesterase 10A (PDE10A) inhibitor JNJ-42314415 with alternative compounds, supported by experimental data and detailed methodologies. The information is intended to aid in the replication and extension of preclinical studies investigating the therapeutic potential of PDE10A inhibitors.
Executive Summary
This compound is a potent and selective inhibitor of PDE10A, an enzyme highly expressed in the striatal medium spiny neurons (MSNs) that play a crucial role in regulating dopamine signaling. By inhibiting PDE10A, this compound modulates the activity of both the direct (D1 receptor-mediated) and indirect (D2 receptor-mediated) pathways, a mechanism believed to offer antipsychotic efficacy with a potentially improved side-effect profile compared to traditional D2 receptor antagonists. Preclinical studies have demonstrated the ability of this compound to attenuate behaviors predictive of antipsychotic activity, such as conditioned avoidance responding, with a reduced propensity to induce catalepsy, a common side effect of D2 blockers. However, the clinical development of several PDE10A inhibitors has been challenging, with some failing to demonstrate efficacy in schizophrenia trials. This guide provides a comparative overview of the available preclinical data for this compound and other relevant compounds to inform future research in this area.
Data Presentation
Table 1: In Vitro Binding Affinities of this compound
| Target | Species | Ki (nM) |
| PDE10A | Human (recombinant) | 35[1][2] |
| PDE10A | Rat (recombinant) | 64[1][2] |
Table 2: Preclinical Behavioral Effects of this compound vs. Haloperidol
| Behavioral Assay | This compound | Haloperidol (D2 Antagonist) | Key Finding |
| Conditioned Avoidance Response | Effective in blocking | Effective in blocking | Both compounds show antipsychotic-like activity. This compound is reported to be more efficient in blocking this behavior relative to its effect on apomorphine-induced stereotypy compared to D2 blockers.[3] |
| Catalepsy Induction | Less pronounced | Induces significant catalepsy | This compound demonstrates a superior side-effect profile regarding extrapyramidal symptoms in preclinical models.[3] |
| Apomorphine-Induced Stereotypy | Inhibits | Inhibits | Both compounds show efficacy in models of psychosis. |
| Prolactin Release | No significant effect | Increases prolactin levels | This compound is devoid of effects on prolactin release, a common side effect of D2 receptor blockers.[3] |
Table 3: Clinical Development Status of Selected PDE10A Inhibitors
| Compound | Sponsor | Indication | Latest Phase | Outcome |
| PF-02545920 | Pfizer | Schizophrenia | Phase 2 | Failed to meet primary efficacy endpoints.[4] |
| TAK-063 | Takeda | Schizophrenia | Phase 2 | Failed to demonstrate sufficient efficacy.[4] |
| Lu AF11167 | Lundbeck | Schizophrenia | Phase 2 | Discontinued due to lack of efficacy.[4] |
| CPL'36 | Celon Pharma | Schizophrenia | Phase 2 | Reported positive results in treating acute exacerbations. |
Experimental Protocols
Conditioned Avoidance Response (CAR) in Rats
This protocol is designed to assess the potential antipsychotic activity of a compound by measuring its ability to suppress a learned avoidance response.
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.
-
A conditioned stimulus (CS), typically an auditory cue (e.g., a tone or white noise).
-
An unconditioned stimulus (UCS), a mild footshock (e.g., 0.5-1.0 mA).
-
Automated control and recording system.
Procedure:
-
Acquisition Training:
-
Place a rat in one compartment of the shuttle box.
-
Initiate a trial with the presentation of the CS for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move during the CS, the UCS (footshock) is delivered concurrently with the CS for a short duration (e.g., 5 seconds).
-
If the rat moves to the other compartment during the UCS presentation (escape response), both the CS and UCS are terminated.
-
If the rat fails to escape, the trial ends, and this is recorded as an escape failure.
-
Conduct multiple trials per session (e.g., 30 trials) with a variable inter-trial interval (e.g., 30-60 seconds).
-
Continue daily training sessions until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance for two consecutive days).[5]
-
-
Drug Testing:
-
Administer the test compound (e.g., this compound) or vehicle at the desired dose and pretreatment time.
-
Place the rat in the shuttle box and conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
A selective decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.[6][7]
-
Catalepsy Bar Test in Rats
This protocol is used to assess the propensity of a compound to induce catalepsy, a measure of extrapyramidal side effects.
Apparatus:
-
A horizontal bar (e.g., 0.9 cm in diameter) is fixed at a specific height (e.g., 9 cm) above a flat surface.
Procedure:
-
Habituation:
-
Gently handle the rats for several days prior to the experiment to acclimate them to the procedure.
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound or haloperidol) or vehicle.
-
-
Catalepsy Assessment:
-
At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.[8]
-
The hind paws should remain on the surface below.
-
Start a stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).[9]
-
A maximum cut-off time is typically set (e.g., 180 seconds). If the rat remains on the bar for the entire duration, this time is recorded.
-
A significant increase in the descent latency compared to the vehicle-treated group indicates the induction of catalepsy.[10][11]
-
Mandatory Visualization
Caption: PDE10A signaling in medium spiny neurons.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. This compound |CAS:1334165-90-0 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 7. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalepsy test in rats [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety Information: Disposal of JNJ-42314415
Immediate Action Required: Obtain the Safety Data Sheet (SDS) for JNJ-42314415.
A specific Safety Data Sheet (SDS) for this compound is not publicly available through standard searches. The SDS is the most critical document for ensuring the safe handling and proper disposal of this research chemical. It is imperative that researchers, scientists, and drug development professionals obtain the SDS directly from the manufacturer or supplier of this compound before handling or disposing of the substance. This document will provide specific, mandatory instructions and safety precautions.
Without the SDS, it is not possible to provide definitive, step-by-step disposal procedures for this compound. The following information is a set of general guidelines for the disposal of laboratory chemical waste and should not be considered a substitute for the specific instructions in the SDS.
General Guidelines for Laboratory Chemical Waste Disposal
These are general procedures and may need to be adapted based on local regulations and the specific hazards outlined in the SDS for this compound.
1. Waste Identification and Segregation:
-
Treat all waste materials containing this compound as hazardous chemical waste unless confirmed otherwise by a qualified professional and the SDS.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Incompatible chemicals can react violently, producing heat or toxic gases.
-
Segregate waste into categories such as halogenated solvents, non-halogenated solvents, solid waste, and aqueous waste.
2. Waste Collection and Storage:
-
Use appropriate, leak-proof, and clearly labeled containers for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound". For mixtures, list all components.
-
Keep waste containers securely closed except when adding waste.
-
Store waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
3. Disposal of Empty Containers:
-
An empty container that held a hazardous chemical may still contain hazardous residue.
-
Containers that held acutely hazardous waste may require triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][2]
-
Once properly decontaminated, labels on the empty container should be defaced before disposal in regular trash.[1]
4. Final Disposal:
-
Disposal of chemical waste is regulated and must be handled by a licensed hazardous waste disposal service or the institution's Environmental Health and Safety (EHS) department.[3]
-
Do not dispose of this compound down the drain or in regular trash.[3][4]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[3][5]
For investigational drug products like this compound, specific protocols often apply:
-
Unused or expired investigational drugs may need to be returned to the study sponsor or destroyed according to the sponsor's specific instructions.[6][7]
-
Destruction of investigational products often requires incineration at a permitted hazardous waste facility.[6][8]
-
Strict documentation and witnessing of the destruction process may be required.[6]
General Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the disposal of laboratory chemical waste.
No quantitative data regarding the specific disposal parameters for this compound were found in the public domain. For detailed experimental protocols related to the handling and disposal of this compound, consultation with the manufacturer and the specific SDS is essential.
References
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
